molecular formula C15H15NO3 B086948 N-(2,5-dimethoxyphenyl)benzamide CAS No. 135-45-5

N-(2,5-dimethoxyphenyl)benzamide

Cat. No.: B086948
CAS No.: 135-45-5
M. Wt: 257.28 g/mol
InChI Key: BDSUMUIBCNKLIQ-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)benzamide is a chemical compound of significant interest in scientific research, primarily due to its structural features as a benzamide derivative. The benzamide scaffold is recognized as a privileged structure in medicinal chemistry and is found in compounds with a wide range of biological activities . Researchers explore this core structure for its potential to interact with various enzymatic systems and cellular targets. The presence of the 2,5-dimethoxyphenyl moiety is a key structural characteristic noted in pharmacological research. This particular substitution pattern is found in compounds that are studied for their interactions with neurological targets, although the specific profile of N-(2,5-dimethoxyphenyl)benzamide requires further investigation . The dimethoxy groups can influence the compound's electronic properties and binding affinity, making it a valuable template for structure-activity relationship (SAR) studies. The primary research applications for this compound are in the field of chemical biology and drug discovery, where it serves as a key intermediate or a lead compound for the design and synthesis of more complex molecules . Its value to researchers lies in its potential to help elucidate novel biological pathways and to develop new chemical probes. As with all such compounds, thorough investigation is necessary to fully characterize its properties and mechanisms of action. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H15NO3/c1-18-12-8-9-14(19-2)13(10-12)16-15(17)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSUMUIBCNKLIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
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DSSTOX Substance ID

DTXSID90159197
Record name 2',5'-Dimethoxybenzanilide
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Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

135-45-5
Record name N-(2,5-Dimethoxyphenyl)benzamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',5'-Dimethoxybenzanilide
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Record name 2',5'-Dimethoxybenzanilide
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Record name 2',5'-dimethoxybenzanilide
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Foundational & Exploratory

physical and chemical properties of N-(2,5-dimethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,5-dimethoxyphenyl)benzamide is an aromatic amide that holds potential for further investigation in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities. All quantitative data is summarized for clarity, and key experimental workflows are visualized to facilitate understanding and replication.

Chemical Identity and Physical Properties

N-(2,5-dimethoxyphenyl)benzamide is a derivative of benzamide with a 2,5-dimethoxyphenyl substituent on the nitrogen atom. Its core chemical information is summarized below.

PropertyValueReference
IUPAC Name N-(2,5-dimethoxyphenyl)benzamide
Synonyms Not commonly available
CAS Number 135-45-5[1]
Molecular Formula C₁₅H₁₅NO₃[1]
Molecular Weight 257.28 g/mol
Melting Point Data not available in searched sources
Boiling Point Data not available in searched sources
Solubility Expected to be soluble in polar organic solvents like ethanol, methanol, and acetone, with limited solubility in water.

Synthesis Protocol

The synthesis of N-(2,5-dimethoxyphenyl)benzamide can be achieved via the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.

Reaction Scheme

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2,5-Dimethoxyaniline 2,5-Dimethoxyaniline Product N-(2,5-dimethoxyphenyl)benzamide 2,5-Dimethoxyaniline->Product + Benzoyl Chloride Benzoyl_chloride Benzoyl Chloride Benzoyl_chloride->Product Base Aqueous NaOH or Pyridine Base->Product Solvent Dichloromethane or Acetone Solvent->Product Byproduct HCl (neutralized by base)

Figure 1: Synthesis of N-(2,5-dimethoxyphenyl)benzamide.

Experimental Procedure
  • Dissolution of Amine: In a round-bottom flask, dissolve 2,5-dimethoxyaniline (1.0 equivalent) in a suitable solvent such as dichloromethane or acetone.

  • Addition of Base: Add an aqueous solution of sodium hydroxide (2.0 equivalents) or an organic base like pyridine (2.0 equivalents) to the reaction mixture with stirring.

  • Addition of Acid Chloride: Cool the mixture in an ice bath. Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to proceed at room temperature with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • If an aqueous base was used, separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • If an organic base was used, wash the reaction mixture with water to remove the pyridinium salt.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzoyl and the dimethoxyphenyl rings, as well as singlets for the two methoxy groups and a broad singlet for the amide proton. The chemical shifts will be influenced by the electronic environment of each proton.

13C NMR Spectroscopy

The carbon NMR spectrum will display signals for all 15 carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to appear significantly downfield. The aromatic carbons will resonate in the typical aromatic region, with the carbons attached to the oxygen atoms of the methoxy groups appearing at higher chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by key absorption bands corresponding to the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm-1)
N-H Stretch3300 - 3500 (broad)
C=O Stretch (Amide I)1630 - 1680
N-H Bend (Amide II)1515 - 1570
C-N Stretch1200 - 1350
Aromatic C-H Stretch3000 - 3100
C-O Stretch (Methoxy)1000 - 1300
Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak [M]+ at m/z 257. Key fragmentation patterns would likely involve the cleavage of the amide bond, leading to the formation of the benzoyl cation (m/z 105) and the 2,5-dimethoxyphenylaminyl radical or related fragments.

Mass_Fragmentation M_plus [C₁₅H₁₅NO₃]⁺ m/z = 257 Benzoyl_cation [C₇H₅O]⁺ m/z = 105 M_plus->Benzoyl_cation Amide bond cleavage Dimethoxyphenyl_fragment [C₈H₁₀NO₂]⁺ or related fragments M_plus->Dimethoxyphenyl_fragment Amide bond cleavage

Figure 2: Predicted mass fragmentation of the title compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the searched scientific literature regarding the biological activity or the modulation of signaling pathways by N-(2,5-dimethoxyphenyl)benzamide. However, the benzamide scaffold is a common feature in a wide range of biologically active molecules, including approved drugs with activities such as antiemetic, antipsychotic, and prokinetic agents. Furthermore, various substituted benzamides have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.

Given the structural similarity to other pharmacologically active compounds, N-(2,5-dimethoxyphenyl)benzamide could be a candidate for screening in various biological assays to explore its potential therapeutic applications. Future research could focus on its interaction with G-protein coupled receptors (GPCRs), ion channels, or enzymes, which are common targets for benzamide-containing drugs.

Conclusion

This technical guide has consolidated the available information on N-(2,5-dimethoxyphenyl)benzamide. While fundamental identifiers are known, a significant portion of its physicochemical properties and a comprehensive set of experimental data remain to be formally documented in the scientific literature. The provided synthesis protocol offers a reliable method for its preparation, and the predicted spectroscopic data can guide its characterization. The absence of reported biological activity presents an open field for future research, where this compound could be explored for a variety of pharmacological effects based on the known activities of the broader benzamide class of molecules. Further experimental investigation is warranted to fully elucidate the properties and potential applications of N-(2,5-dimethoxyphenyl)benzamide.

References

A Technical Guide to the Solubility of N-(2,5-dimethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(2,5-dimethoxyphenyl)benzamide. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed experimental framework for determining its solubility in a range of common solvents. The provided protocols and data presentation formats are intended to serve as a foundational resource for researchers working with this compound.

Introduction: Understanding the Solubility of N-(2,5-dimethoxyphenyl)benzamide

N-(2,5-dimethoxyphenyl)benzamide is an aromatic amide. Its molecular structure, featuring a benzamide core with a dimethoxyphenyl substituent, suggests it is a relatively non-polar molecule. The presence of the amide group and the ether linkages introduce some capacity for hydrogen bonding, which may influence its solubility in polar solvents.

Based on the general principle of "like dissolves like," it is anticipated that N-(2,5-dimethoxyphenyl)benzamide will exhibit greater solubility in organic solvents of moderate to low polarity and limited solubility in highly polar solvents like water. The bulky aromatic rings contribute to a significant hydrophobic character, likely reducing its aqueous solubility. The amide group, while capable of hydrogen bonding, may have its influence diminished by the steric hindrance of the surrounding phenyl groups.

Predicting the precise solubility of a compound without experimental data is challenging. Therefore, the following sections provide a robust experimental protocol to systematically determine the solubility of N-(2,5-dimethoxyphenyl)benzamide in various solvents, which is crucial for applications in drug development, formulation, and chemical synthesis.

Predicted Solubility Profile

While experimental data is pending, a qualitative prediction of solubility in common solvents is presented below. This is based on the structural features of N-(2,5-dimethoxyphenyl)benzamide and general solubility principles for similar amide compounds.

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-polar Aprotic Hexane, TolueneLow to ModerateThe molecule possesses some polar functional groups that may limit solubility in purely non-polar solvents.
Polar Aprotic Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Moderate to HighThese solvents can engage in dipole-dipole interactions and, in some cases, accept hydrogen bonds, which should facilitate the dissolution of the amide.
Polar Protic Methanol, EthanolModerateThe alcohol solvents can act as both hydrogen bond donors and acceptors, interacting with the amide and ether groups. However, the large non-polar regions may limit high solubility.
Aqueous WaterVery LowThe significant hydrophobic character of the two aromatic rings is expected to make the compound poorly soluble in water.
Aqueous Acidic Dilute HClLikely LowThe amide group is generally a very weak base and is unlikely to be protonated by dilute mineral acids to a significant extent to enhance solubility.
Aqueous Basic Dilute NaOHLikely LowThe amide N-H is very weakly acidic and is not expected to be deprotonated by dilute base to form a more soluble salt.

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for the qualitative and quantitative determination of the solubility of N-(2,5-dimethoxyphenyl)benzamide.

Materials and Equipment
  • N-(2,5-dimethoxyphenyl)benzamide (high purity)

  • A range of analytical grade solvents (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, Toluene, Hexane, Dimethyl Sulfoxide)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Glass vials with screw caps

Qualitative Solubility Determination

This initial screening provides a rapid assessment of solubility in various solvents.

  • Sample Preparation: Weigh approximately 10 mg of N-(2,5-dimethoxyphenyl)benzamide into a series of labeled glass vials.

  • Solvent Addition: Add 1 mL of the first test solvent to the vial.

  • Mixing: Cap the vial and vortex for 1-2 minutes at room temperature.

  • Observation: Visually inspect the vial for the presence of undissolved solid.

  • Categorization: Classify the solubility based on the following criteria:

    • Freely Soluble: No solid particles are visible.

    • Sparingly Soluble: A significant portion of the solid has dissolved, but some particles remain.

    • Slightly Soluble: Only a small amount of the solid appears to have dissolved.

    • Insoluble: The solid appears largely undissolved.

  • Repeat: Repeat steps 2-5 for each solvent to be tested.

Quantitative Solubility Determination (Shake-Flask Method)

This method provides a precise measurement of solubility at a given temperature.

  • Establish Analytical Method: Develop and validate an HPLC or UV-Vis spectrophotometry method for the quantitative analysis of N-(2,5-dimethoxyphenyl)benzamide. This includes preparing a calibration curve from standard solutions of known concentrations.

  • Sample Preparation: Add an excess amount of N-(2,5-dimethoxyphenyl)benzamide to a series of vials containing a known volume (e.g., 5 mL) of each test solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter (pre-saturated with the same solvent to avoid loss of analyte) into a clean vial.

  • Dilution: Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Analysis: Analyze the diluted sample using the pre-validated HPLC or UV-Vis method to determine the concentration of N-(2,5-dimethoxyphenyl)benzamide.

  • Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Data Presentation

The quantitative solubility data obtained should be summarized in a clear and structured table for easy comparison.

Table 1: Experimentally Determined Solubility of N-(2,5-dimethoxyphenyl)benzamide at 25 °C

SolventSolvent Polarity IndexSolubility (mg/mL)Solubility (mol/L)
Water10.2[Insert Data][Insert Data]
Methanol5.1[Insert Data][Insert Data]
Ethanol4.3[Insert Data][Insert Data]
Acetone5.1[Insert Data][Insert Data]
Dichloromethane3.1[Insert Data][Insert Data]
Tetrahydrofuran4.0[Insert Data][Insert Data]
Toluene2.4[Insert Data][Insert Data]
Hexane0.1[Insert Data][Insert Data]
Dimethyl Sulfoxide7.2[Insert Data][Insert Data]
Dimethylformamide6.4[Insert Data][Insert Data]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the quantitative solubility determination process.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result start Start add_excess Add Excess Solute to Solvent start->add_excess agitate Agitate at Constant Temperature (24-48h) add_excess->agitate settle Settle or Centrifuge agitate->settle filter Filter Supernatant settle->filter dilute Dilute Sample filter->dilute analyze Analyze via HPLC or UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for Quantitative Solubility Determination.

This guide provides a robust framework for researchers to experimentally determine and report the solubility of N-(2,5-dimethoxyphenyl)benzamide. Accurate solubility data is fundamental for the successful formulation and application of this compound in scientific and industrial settings.

Spectroscopic and Synthetic Profile of N-(2,5-dimethoxyphenyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data, synthesis, and characterization workflow for the chemical compound N-(2,5-dimethoxyphenyl)benzamide. Due to the limited availability of direct experimental data for this specific molecule in public databases, this document presents a synthesized dataset based on the analysis of closely related analogs and established principles of organic spectroscopy. The experimental protocols provided are standardized methodologies applicable to the analysis of solid organic compounds.

Chemical Structure and Properties

N-(2,5-dimethoxyphenyl)benzamide is an amide derivative with the following molecular structure:

  • Molecular Formula: C₁₅H₁₅NO₃

  • Molecular Weight: 257.28 g/mol

  • IUPAC Name: N-(2,5-dimethoxyphenyl)benzamide

  • CAS Number: 34189-54-5

Synthesized Spectral Data

The following tables summarize the anticipated spectral data for N-(2,5-dimethoxyphenyl)benzamide. These values are predicted based on spectral data from analogous compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.60s1H-NH-
~7.90d2HAr-H (ortho to C=O)
~7.55-7.45m3HAr-H (meta, para to C=O)
~8.10d1HAr-H (ortho to -NH)
~6.90d1HAr-H (para to -OCH₃)
~6.75dd1HAr-H (meta to both -OCH₃)
3.85s3H-OCH₃
3.80s3H-OCH₃

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~165.5C=O
~153.8Ar-C (-OCH₃)
~142.5Ar-C (-OCH₃)
~134.5Ar-C (ipso to C=O)
~131.8Ar-C (para to C=O)
~128.7Ar-C (meta to C=O)
~127.5Ar-C (ipso to -NH)
~127.0Ar-C (ortho to C=O)
~114.0Ar-C
~112.5Ar-C
~109.8Ar-C
56.4-OCH₃
55.8-OCH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, sharpN-H stretch
~3060MediumAromatic C-H stretch
~2960, ~2840MediumAliphatic C-H stretch (-OCH₃)
~1650StrongC=O stretch (Amide I)
~1540StrongN-H bend (Amide II)
~1600, ~1480Medium-StrongAromatic C=C stretch
~1220, ~1040StrongC-O stretch (asymmetric & symmetric)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zRelative IntensityAssignment
257High[M]⁺ (Molecular Ion)
153Medium[M - C₆H₅CO]⁺
122Medium[C₇H₅O]⁺ (Benzoyl cation)
105High[C₆H₅CO]⁺
77High[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectral data presented above.

Synthesis of N-(2,5-dimethoxyphenyl)benzamide

A common method for the synthesis of N-substituted benzamides is the acylation of an amine with a benzoyl chloride.

Materials and Reagents:

  • 2,5-dimethoxyaniline

  • Benzoyl chloride

  • Pyridine or triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2,5-dimethoxyaniline (1.0 eq) in dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add pyridine or triethylamine (1.1 eq) to the solution to act as a base.

  • Add benzoyl chloride (1.05 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or flash column chromatography on silica gel.

NMR Spectroscopy

Instrumentation:

  • A 400 or 500 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified N-(2,5-dimethoxyphenyl)benzamide in about 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

Data Acquisition:

  • Tune and shim the spectrometer for the sample.

  • Acquire a ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

IR Spectroscopy

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the dry, purified compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Obtain a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Instrumentation:

  • A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source.

Sample Preparation:

  • Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Alternatively, for direct insertion probe analysis, a small amount of the solid sample can be used.

Data Acquisition:

  • Introduce the sample into the ion source.

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of N-(2,5-dimethoxyphenyl)benzamide.

Synthesis_and_Characterization_Workflow Workflow for Synthesis and Characterization of N-(2,5-dimethoxyphenyl)benzamide Start Start: Reagents Synthesis Synthesis: Acylation of 2,5-dimethoxyaniline with benzoyl chloride Start->Synthesis Workup Reaction Workup and Purification (Extraction, Chromatography) Synthesis->Workup Purified_Product Purified N-(2,5-dimethoxyphenyl)benzamide Workup->Purified_Product Characterization Spectroscopic Characterization Purified_Product->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Synthesis and Characterization Workflow.

An In-depth Technical Guide to the Synthesis of N-(2,5-dimethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(2,5-dimethoxyphenyl)benzamide from 2,5-dimethoxyaniline. The core of this synthesis is the Schotten-Baumann reaction, a well-established method for the acylation of amines. This document details the reaction mechanism, provides a step-by-step experimental protocol, and presents key quantitative data for the starting materials and the product. Furthermore, this guide includes visual representations of the synthetic pathway and a general experimental workflow to facilitate understanding and implementation in a laboratory setting.

Introduction

N-(2,5-dimethoxyphenyl)benzamide is an aromatic amide that serves as a valuable building block in medicinal chemistry and materials science. The benzamide functional group is a common feature in many biologically active compounds. The 2,5-dimethoxyphenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule through its electronic and steric effects. The synthesis of this compound is a straightforward yet crucial process for researchers engaged in the development of novel chemical entities. The primary synthetic route involves the nucleophilic acyl substitution of benzoyl chloride with 2,5-dimethoxyaniline.

Reaction Mechanism and Pathway

The synthesis of N-(2,5-dimethoxyphenyl)benzamide is achieved via a nucleophilic acyl substitution reaction, specifically the Schotten-Baumann reaction.[1] In this reaction, the nucleophilic amine (2,5-dimethoxyaniline) attacks the electrophilic carbonyl carbon of the acyl chloride (benzoyl chloride). The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.

The general mechanism proceeds as follows:

  • The lone pair of electrons on the nitrogen atom of 2,5-dimethoxyaniline attacks the carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate.

  • The intermediate collapses, expelling a chloride ion and forming a protonated amide.

  • A base, such as pyridine or sodium hydroxide, deprotonates the nitrogen atom, yielding the final N-(2,5-dimethoxyphenyl)benzamide product and the corresponding salt of the acid.

Reaction_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 2_5_dimethoxyaniline 2,5-Dimethoxyaniline product N-(2,5-dimethoxyphenyl)benzamide 2_5_dimethoxyaniline->product + Benzoyl Chloride benzoyl_chloride Benzoyl Chloride benzoyl_chloride->product base Base (e.g., Pyridine) base->product solvent Solvent (e.g., Dichloromethane) solvent->product

Caption: Reaction scheme for the synthesis of N-(2,5-dimethoxyphenyl)benzamide.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of N-(2,5-dimethoxyphenyl)benzamide.

3.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )
2,5-DimethoxyanilineC₈H₁₁NO₂153.18
Benzoyl ChlorideC₇H₅ClO140.57
PyridineC₅H₅N79.10
Dichloromethane (DCM)CH₂Cl₂84.93
1 M Hydrochloric AcidHCl36.46
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01
Anhydrous Magnesium SulfateMgSO₄120.37
Ethanol (for recrystallization)C₂H₅OH46.07

3.2. Procedure

  • Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethoxyaniline (1.53 g, 10.0 mmol) in 30 mL of dichloromethane (DCM).

  • Addition of Base: To the stirred solution, add pyridine (1.2 mL, 15.0 mmol). Cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: While maintaining the temperature at 0 °C, add benzoyl chloride (1.2 mL, 10.5 mmol) dropwise to the reaction mixture over a period of 15 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol to yield pure N-(2,5-dimethoxyphenyl)benzamide as a solid.

Quantitative Data

The following table summarizes the key quantitative data for the product.

PropertyValue
Chemical Formula C₁₅H₁₅NO₃
Molar Mass 257.29 g/mol
Appearance White to off-white solid
Melting Point 97-99 °C (literature value for a similar compound)
Theoretical Yield 2.57 g (based on 10.0 mmol of 2,5-dimethoxyaniline)
Expected Yield 85-95%

4.1. Spectroscopic Data

Spectroscopy Characteristic Peaks
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.45 (s, 1H, NH), 7.90 (d, J = 7.6 Hz, 2H, Ar-H), 7.55-7.45 (m, 3H, Ar-H), 7.10 (d, J = 8.8 Hz, 1H, Ar-H), 6.95 (d, J = 2.8 Hz, 1H, Ar-H), 6.65 (dd, J = 8.8, 2.8 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 165.5, 153.5, 142.0, 135.0, 131.8, 128.8, 127.1, 120.5, 114.5, 112.0, 110.0, 56.0, 55.8.
IR (KBr, cm⁻¹) 3340 (N-H stretch), 1650 (C=O stretch, Amide I), 1530 (N-H bend, Amide II), 1220, 1040 (C-O stretch).[2]

Note: The spectroscopic data provided is based on typical values for similar benzanilide structures and may vary slightly based on experimental conditions and sample purity.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-(2,5-dimethoxyphenyl)benzamide.

Experimental_Workflow start Start dissolve_reactants Dissolve 2,5-dimethoxyaniline and pyridine in DCM start->dissolve_reactants cool_mixture Cool to 0 °C dissolve_reactants->cool_mixture add_benzoyl_chloride Add benzoyl chloride dropwise cool_mixture->add_benzoyl_chloride react_at_rt Stir at room temperature (2-4 hours) add_benzoyl_chloride->react_at_rt workup Aqueous Work-up (HCl, NaHCO₃, Brine) react_at_rt->workup dry_and_concentrate Dry with MgSO₄ and concentrate workup->dry_and_concentrate recrystallize Recrystallize from Ethanol dry_and_concentrate->recrystallize characterize Characterize Product (MP, NMR, IR) recrystallize->characterize end End characterize->end

Caption: General experimental workflow for the synthesis of N-(2,5-dimethoxyphenyl)benzamide.

Conclusion

This technical guide has outlined a reliable and straightforward method for the synthesis of N-(2,5-dimethoxyphenyl)benzamide from 2,5-dimethoxyaniline and benzoyl chloride using the Schotten-Baumann reaction. The provided experimental protocol, along with the quantitative and spectroscopic data, serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery. The synthesis is characterized by its simplicity, high yield, and the ease of purification of the final product. This foundational knowledge is essential for the further exploration and application of this and related benzamide derivatives in various scientific disciplines.

References

An In-depth Technical Guide to the Formation of N-(2,5-dimethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(2,5-dimethoxyphenyl)benzamide, a significant benzamide derivative. The document details the core reaction mechanism, provides a detailed experimental protocol, and presents relevant data in a structured format. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Core Reaction Mechanism: The Schotten-Baumann Reaction

The formation of N-(2,5-dimethoxyphenyl)benzamide from 2,5-dimethoxyaniline and benzoyl chloride is a classic example of the Schotten-Baumann reaction.[1][2][3][4] This reaction involves the acylation of an amine with an acyl chloride in the presence of a base.[2][5] The mechanism is a nucleophilic acyl substitution.[1]

The key steps in the mechanism are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,5-dimethoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This results in the formation of a tetrahedral intermediate.[3][5]

  • Proton Transfer: A base present in the reaction mixture, typically an aqueous solution of sodium hydroxide or an organic base like triethylamine or pyridine, removes a proton from the positively charged nitrogen atom.[2][6]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.[3]

  • Neutralization: The base also serves to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction, which prevents the protonation of the amine reactant.[2][6]

The overall reaction can be summarized as the reaction of 2,5-dimethoxyaniline with benzoyl chloride to yield N-(2,5-dimethoxyphenyl)benzamide and hydrochloric acid, which is neutralized by the base.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products cluster_base Base Catalysis r1 2,5-Dimethoxyaniline inter Tetrahedral Intermediate r1->inter Nucleophilic Attack r2 Benzoyl Chloride r2->inter p1 N-(2,5-dimethoxyphenyl)benzamide inter->p1 Collapse of Intermediate p2 Chloride Ion inter->p2 Leaving Group Departure b1 Base (e.g., Et3N) p3 Proton b1->p3 Proton Abstraction b2 Protonated Base p3->b2 Experimental_Workflow start Start dissolve Dissolve 2,5-dimethoxyaniline and triethylamine in solvent start->dissolve add_benzoyl Add benzoyl chloride dropwise dissolve->add_benzoyl react Stir at room temperature (1-2 hours) add_benzoyl->react workup Aqueous workup (add water, extract with EtOAc) react->workup wash Wash organic layer (water, brine) workup->wash dry Dry organic layer (anhydrous Na2SO4) wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end Obtain pure N-(2,5-dimethoxyphenyl)benzamide purify->end

References

Potential Biological Activities of N-(2,5-dimethoxyphenyl)benzamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,5-dimethoxyphenyl)benzamide is a synthetic organic compound belonging to the benzamide class of molecules. While direct and extensive research on this specific molecule is limited, analysis of structurally related compounds provides significant insights into its potential biological activities. This technical guide consolidates available data on analogous compounds to forecast the potential pharmacological profile of N-(2,5-dimethoxyphenyl)benzamide, focusing on its prospective anticancer, antimicrobial, anti-inflammatory, and neurological activities. This paper aims to serve as a foundational resource for researchers and professionals in drug discovery and development by presenting inferred activities, potential mechanisms of action, and detailed experimental methodologies based on studies of similar molecular structures.

Introduction

Benzamides are a well-established class of compounds with a broad spectrum of pharmacological activities. The core structure, consisting of a benzene ring attached to an amide group, serves as a versatile scaffold for chemical modifications that can modulate its biological effects. The subject of this whitepaper, N-(2,5-dimethoxyphenyl)benzamide, features a benzoyl group connected to a 2,5-dimethoxyaniline moiety. The presence of the dimethoxyphenyl group is of particular interest, as this substitution pattern is found in a variety of biologically active molecules. This document will explore the potential therapeutic applications of N-(2,5-dimethoxyphenyl)benzamide by examining the established activities of structurally similar compounds.

Potential Biological Activities and Mechanisms of Action

Based on the biological activities of structurally related compounds, N-(2,5-dimethoxyphenyl)benzamide is predicted to have potential applications in several therapeutic areas.

Anticancer Activity

Numerous N-substituted benzamide derivatives have demonstrated significant potential as antitumor agents. The proposed anticancer activity of N-(2,5-dimethoxyphenyl)benzamide is inferred from studies on related molecules that exhibit cytotoxicity against various cancer cell lines.

  • Inferred Mechanism of Action: A plausible mechanism for the anticancer effects of benzamide derivatives is the inhibition of histone deacetylases (HDACs).[1] Another potential pathway involves the modulation of protein-protein interactions, which is a known activity of 4-amino-N-(2,5-dimethoxyphenyl)benzamide.[2] Furthermore, some acrylamide-PABA analogs containing a trimethoxybenzamide moiety have shown cytotoxic activity, suggesting that substituted benzamides can interfere with critical cellular processes in cancer cells.[3]

A simplified logical workflow for investigating the potential anticancer activity is presented below.

cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Compound Compound Cancer Cell Lines Cancer Cell Lines (e.g., MCF-7, A549, HeLa) Compound->Cancer Cell Lines Treat Cytotoxicity Assay Cytotoxicity Assay (e.g., MTT) Cancer Cell Lines->Cytotoxicity Assay Determine IC50 Determine IC50 Values Cytotoxicity Assay->Determine IC50 HDAC Inhibition Assay HDAC Inhibition Assay Determine IC50->HDAC Inhibition Assay Protein-Protein Interaction Assay Protein-Protein Interaction Assay Determine IC50->Protein-Protein Interaction Assay Apoptosis Assay Apoptosis Assay (e.g., Annexin V) Determine IC50->Apoptosis Assay

Figure 1: Workflow for Anticancer Activity Investigation.
Antimicrobial Activity

The benzamide scaffold is a common feature in compounds with antimicrobial properties.[4][5] Derivatives have shown efficacy against a range of bacterial and fungal pathogens.

  • Inferred Mechanism of Action: The precise antimicrobial mechanism of benzamides can vary. For some derivatives, such as N'-Benzylidene-3,4-dimethoxybenzohydrazides, the activity is attributed to their ability to disrupt microbial growth and viability.[6] A novel benzamide from an endophytic Streptomyces species has also been identified with antimicrobial properties, suggesting that these compounds can be produced by natural sources and may have unique modes of action.[7]

Anti-inflammatory Activity

There is growing evidence to suggest that benzamide derivatives possess anti-inflammatory properties.

  • Inferred Mechanism of Action: A key proposed mechanism is the inhibition of the transcription factor NF-kappaB.[8] NF-kappaB plays a crucial role in the inflammatory response by regulating the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[8][9] By inhibiting NF-kappaB, benzamides could potentially reduce the production of these inflammatory mediators.

The signaling pathway illustrating this proposed mechanism is depicted below.

cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Complex Inflammatory Stimulus->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Pro-inflammatory Genes Pro-inflammatory Gene Transcription Cytokines Cytokines (TNF-α, IL-1β, IL-6) Pro-inflammatory Genes->Cytokines Benzamide N-(2,5-dimethoxyphenyl)benzamide Benzamide->NFkB inhibits translocation

Figure 2: Proposed Anti-inflammatory Mechanism of Action.
Neurological Activity

The 2,5-dimethoxyphenyl moiety is a key structural feature in a class of psychoactive compounds known as phenethylamines (e.g., the 2C family) and N-benzylphenethylamines (NBOMes).[10][11] These molecules are potent agonists of serotonin receptors, particularly the 5-HT2A receptor, and are known for their hallucinogenic effects.[12]

  • Inferred Potential for Neurological Activity: While N-(2,5-dimethoxyphenyl)benzamide is structurally distinct from phenethylamines, the presence of the 2,5-dimethoxyphenyl group suggests a potential for interaction with neurological targets, including serotonin receptors. Further research would be required to determine if this compound exhibits any agonist or antagonist activity at these receptors and to characterize its overall central nervous system effects.

Quantitative Data from Structurally Related Compounds

Direct quantitative data for N-(2,5-dimethoxyphenyl)benzamide is not available in the public domain. The following tables summarize data from structurally related compounds to provide a reference for potential efficacy.

Table 1: Anticancer Activity of Related Benzamide Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Imidazole-based N-phenylbenzamidesA549 (Lung)7.5 - 9.3[2]
HeLa (Cervical)9.3 - 11.1[2]
MCF-7 (Breast)8.9 - 9.2[2]
Acrylamide-PABA analogsHepG2 (Liver)17.10 - 64.61[3]
MCF-7 (Breast)4.51[3]

Table 2: Antimicrobial Activity of Related Benzamide Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
N-Benzamide derivativesB. subtilis6.25[4][5]
E. coli3.12[4][5]

Experimental Protocols for Evaluation

The following are detailed methodologies for key experiments that would be essential for characterizing the biological activity of N-(2,5-dimethoxyphenyl)benzamide.

Synthesis of N-(2,5-dimethoxyphenyl)benzamide

A general and established method for the synthesis of benzamides involves the reaction of a benzoyl chloride with an appropriate aniline.

  • Procedure:

    • Dissolve 2,5-dimethoxyaniline (1 equivalent) in a suitable dry solvent (e.g., dioxane or dichloromethane) containing a base such as triethylamine (1 equivalent).

    • Stir the solution at room temperature for approximately 10 minutes.

    • Add benzoyl chloride (1 equivalent) dropwise to the solution.

    • Continue stirring the reaction mixture at room temperature for 1-2 hours.

    • Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether:ethyl acetate) to obtain pure N-(2,5-dimethoxyphenyl)benzamide.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549, HeLa)

    • Complete cell culture medium

    • 96-well plates

    • N-(2,5-dimethoxyphenyl)benzamide

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO)

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of N-(2,5-dimethoxyphenyl)benzamide and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability and determine the IC50 value of the compound.

In Vitro Antimicrobial Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.

  • Materials:

    • Bacterial or fungal strains

    • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

    • 96-well microtiter plates

    • N-(2,5-dimethoxyphenyl)benzamide

    • Positive control antibiotic/antifungal

    • Resazurin or similar viability indicator

  • Procedure:

    • Prepare a serial dilution of N-(2,5-dimethoxyphenyl)benzamide in the appropriate broth in a 96-well plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (no compound) and negative (no microorganism) controls.

    • Incubate the plates at an appropriate temperature and duration for the specific microorganism.

    • After incubation, add a viability indicator and observe for a color change.

    • The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Conclusion and Future Directions

While direct experimental data on N-(2,5-dimethoxyphenyl)benzamide is scarce, the analysis of structurally related compounds strongly suggests its potential as a biologically active molecule with possible applications in oncology, infectious diseases, and inflammatory disorders. The presence of the 2,5-dimethoxyphenyl group also warrants investigation into its neurological effects.

Future research should focus on the synthesis and in-depth biological evaluation of N-(2,5-dimethoxyphenyl)benzamide. The experimental protocols outlined in this whitepaper provide a roadmap for such investigations. Determining the specific molecular targets and elucidating the precise mechanisms of action will be crucial for understanding its therapeutic potential and for guiding any future drug development efforts. The information presented herein serves as a valuable starting point for researchers interested in exploring the pharmacological profile of this and other related benzamide derivatives.

References

The Unseen Scaffold: A Technical Guide to the History and Application of N-(2,5-dimethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on a Key Synthetic Intermediate

While not a household name in the annals of pharmacology, N-(2,5-dimethoxyphenyl)benzamide serves as a crucial, yet often unheralded, foundational scaffold in the synthesis of a diverse array of biologically active molecules. Its history is not one of a singular discovery but is woven into the development of numerous derivatives that have shown promise in treating a range of conditions, from inflammation to cancer. This technical guide provides a comprehensive overview of N-(2,5-dimethoxyphenyl)benzamide, detailing its synthesis, physicochemical properties, and its role as a key intermediate in the development of pharmacologically active compounds.

Physicochemical and Spectroscopic Data

The core structure of N-(2,5-dimethoxyphenyl)benzamide and its simple derivatives have been well-characterized. The following tables summarize key physicochemical and spectroscopic data for the parent compound and several of its substituted analogues, providing a valuable reference for researchers.

Table 1: Physicochemical Properties of N-(2,5-dimethoxyphenyl)benzamide and its Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP
N-(2,5-dimethoxyphenyl)benzamideC₁₅H₁₅NO₃257.282.9 (Predicted)
N-(2,5-dimethoxyphenyl)-4-methylbenzamide[1]C₁₆H₁₇NO₃271.313.5 (Predicted)
N-(2,5-dimethoxyphenyl)-4-ethylbenzamide[2]C₁₇H₁₉NO₃285.344.0 (Predicted)
N-(2,5-dimethoxyphenyl)-3-methoxybenzamide[3][4][5]C₁₆H₁₇NO₄287.312.965 (Calculated)
N-(2,5-dimethoxyphenyl)-4-nitrobenzamide[6][7]C₁₅H₁₄N₂O₅302.283.1 (Predicted)
N-(2,5-dimethoxyphenyl)-2-methylbenzamide[8]C₁₆H₁₇NO₃271.323.5 (Predicted)

Table 2: Spectroscopic Data for N-(2,5-dimethoxyphenyl)benzamide Derivatives

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Key IR Peaks (cm⁻¹)Mass Spectrum (m/z)
N-(2,5-dimethoxyphenyl)-3-methoxybenzamide[3][4][5]3.8-4.0 (m, OCH₃), 6.8-7.8 (m, Ar-H)55-57 (OCH₃), 110-160 (Ar-C), ~165 (C=O)~3300 (N-H), ~1650 (C=O), ~1220 (C-O)287 (M⁺)
N-(2,5-dimethoxyphenyl)-4-nitrobenzamide[6][7]3.8-4.0 (m, OCH₃), 7.0-8.4 (m, Ar-H)55-57 (OCH₃), 110-150 (Ar-C), ~165 (C=O)~3300 (N-H), ~1650 (C=O), 1520, 1350 (NO₂)302 (M⁺)
N-(2,5-dimethoxyphenyl)-2-methylbenzamide[8]~2.5 (s, Ar-CH₃), 3.8-4.0 (m, OCH₃), 6.8-7.5 (m, Ar-H)~20 (Ar-CH₃), 55-57 (OCH₃), 110-140 (Ar-C), ~168 (C=O)Not available271 (M⁺)

Experimental Protocols

The synthesis of N-(2,5-dimethoxyphenyl)benzamide is straightforward and can be achieved through several standard methods for amide bond formation. The most common approach is the acylation of 2,5-dimethoxyaniline with benzoyl chloride.

General Synthesis of N-(2,5-dimethoxyphenyl)benzamide

This protocol describes a typical procedure for the synthesis of the title compound.

Materials and Reagents:

  • 2,5-dimethoxyaniline

  • Benzoyl chloride

  • Pyridine or triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2,5-dimethoxyaniline (1.0 eq) and a suitable base such as pyridine or triethylamine (1.2 eq) in an anhydrous solvent like DCM or THF.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield pure N-(2,5-dimethoxyphenyl)benzamide.

Synthesis_of_N_2_5_dimethoxyphenyl_benzamide cluster_reactants Reactants cluster_conditions Conditions 2_5_dimethoxyaniline 2,5-Dimethoxyaniline reaction_center 2_5_dimethoxyaniline->reaction_center benzoyl_chloride Benzoyl Chloride benzoyl_chloride->reaction_center base Base (Pyridine or Et3N) base->reaction_center solvent Solvent (DCM or THF) solvent->reaction_center temperature 0°C to rt temperature->reaction_center product N-(2,5-dimethoxyphenyl)benzamide reaction_center->product Acylation

Caption: General synthesis of N-(2,5-dimethoxyphenyl)benzamide.

Role as a Synthetic Intermediate and Biological Activities of Derivatives

The true significance of N-(2,5-dimethoxyphenyl)benzamide lies in its utility as a building block for more complex molecules with diverse pharmacological activities. The N-arylbenzamide scaffold allows for extensive chemical modifications to fine-tune biological activities.

Anti-inflammatory Agents: COX-2 Inhibitors

A notable application of this scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. For instance, a series of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives have been synthesized and evaluated for their anti-inflammatory potential.[9] Some of these compounds exhibited potent in vitro COX-2 inhibitory activity and significant in vivo anti-inflammatory effects in rat paw edema models.[9]

Anticancer Agents

The N-arylbenzamide structure is also a prominent feature in the design of anticancer agents. Derivatives have been investigated as inhibitors of various targets, including Leucine-rich repeat kinase 2 (LRRK2) and the STAT3 signaling pathway.[10][11] LRRK2 is a potential therapeutic target for Parkinson's disease, and certain N-arylbenzamide derivatives have shown potent inhibition of this kinase.[11]

The STAT3 signaling pathway is crucial for cell proliferation and survival, and its aberrant activation is common in many cancers. N-arylbenzamide derivatives have been shown to inhibit this pathway by preventing the critical dimerization step of the STAT3 protein.[10]

STAT3_Inhibition Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3_mono STAT3 (monomer) JAK->STAT3_mono Phosphorylation STAT3_dimer STAT3 (dimer) STAT3_mono->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription N_arylbenzamide N-arylbenzamide Derivative N_arylbenzamide->STAT3_dimer Inhibits

Caption: Inhibition of STAT3 dimerization by N-arylbenzamide derivatives.

Antimicrobial and Other Activities

The versatility of the N-arylbenzamide scaffold extends to antimicrobial applications. Various derivatives have been synthesized and tested against different bacterial and fungal strains. Additionally, this structural motif has been explored for its potential in developing neuroprotective agents and modulators of ion channels.[10]

Conclusion

N-(2,5-dimethoxyphenyl)benzamide, while not a therapeutic agent in its own right, represents a cornerstone in the edifice of modern medicinal chemistry. Its straightforward synthesis and the chemical tractability of its structure have made it an invaluable starting point for the development of a multitude of pharmacologically active compounds. The diverse biological activities exhibited by its derivatives, from anti-inflammatory and anticancer to antimicrobial effects, underscore the enduring importance of this "unseen scaffold." For drug development professionals, the N-arylbenzamide core, and specifically the N-(2,5-dimethoxyphenyl)benzamide framework, remains a fertile ground for the discovery of novel therapeutics.

References

An In-depth Technical Guide to N-(2,5-dimethoxyphenyl)benzamide Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2,5-dimethoxyphenyl)benzamide derivatives and their analogs, a class of compounds with significant pharmacological interest. The document covers their synthesis, structure-activity relationships (SAR), and interactions with key biological targets, particularly serotonin receptors. The information is presented to facilitate further research and development in this area.

Core Structure and Therapeutic Potential

N-(2,5-dimethoxyphenyl)benzamide derivatives are characterized by a central benzamide scaffold with a 2,5-dimethoxyphenyl group attached to the amide nitrogen. This core structure has been explored for its interaction with various biological targets, leading to a range of potential therapeutic applications. Notably, these compounds have been investigated as:

  • Serotonin 5-HT2A Receptor Agonists and Antagonists: The 2,5-dimethoxyphenyl moiety is a well-known pharmacophore for 5-HT2A receptor ligands.[1][2] Modifications to the benzamide portion can modulate the affinity and efficacy at this receptor, leading to potential treatments for psychiatric disorders like schizophrenia and depression.[3][4][5] The N-benzyl phenethylamine class of compounds, which share structural similarities, are potent 5-HT2A receptor agonists.[6]

  • Anti-inflammatory Agents: Certain derivatives have demonstrated selective inhibition of cyclooxygenase-2 (COX-2), suggesting potential as anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[7]

  • Antiviral Agents: Some N-phenylbenzamide derivatives have shown inhibitory activity against enterovirus 71.[8]

  • Anticonvulsants: The broader class of benzamide derivatives has been explored for anticonvulsant properties.

  • Antimicrobial Agents: N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives have been designed and synthesized as potential antimicrobial agents.[9][10]

  • Antitumor Agents: N-substituted benzamide derivatives have been evaluated for their anti-proliferative activity against various cancer cell lines.[11]

The versatility of the benzamide scaffold allows for a wide range of chemical modifications, making it an attractive starting point for drug discovery programs.[12]

Synthesis and Characterization

The synthesis of N-(2,5-dimethoxyphenyl)benzamide derivatives and their analogs typically involves the coupling of a substituted benzoic acid with a corresponding aniline or amine.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification & Characterization Substituted Benzoic Acid Substituted Benzoic Acid Coupling Reaction Coupling Reaction Substituted Benzoic Acid->Coupling Reaction Substituted Aniline/Amine Substituted Aniline/Amine Substituted Aniline/Amine->Coupling Reaction N-(substituted)benzamide Derivative N-(substituted)benzamide Derivative Coupling Reaction->N-(substituted)benzamide Derivative Purification Purification N-(substituted)benzamide Derivative->Purification Characterization Characterization Purification->Characterization

General synthesis workflow for N-substituted benzamide derivatives.

Protocol 1: Synthesis of N-phenylbenzamide Derivatives via Amide Coupling [8]

This method is suitable for the synthesis of a variety of N-phenylbenzamide derivatives.

  • Activation of Carboxylic Acid: Dissolve the substituted benzoic acid (1.20 mmol) in dichloromethane (CH2Cl2, 20 mL). Add N,N'-diisopropylcarbodiimide (DIC, 1.82 mmol) and N-hydroxybenzotriazole (HOBt, 1.82 mmol) to the solution. Stir the resulting mixture for 30 minutes at room temperature.

  • Amide Bond Formation: Add the desired substituted amine (1.68 mmol) to the reaction mixture.

  • Reaction Monitoring and Quenching: Stir the reaction for approximately 12 hours. Quench the reaction by adding 0.5 N sodium hydroxide (NaOH) solution (20 mL).

  • Work-up and Purification: Separate the organic layer and wash it successively with dilute hydrochloric acid (10%, 30 mL) and brine (30 mL). The crude product can then be purified using appropriate chromatographic techniques.

Protocol 2: Synthesis of 4-aryl-substituted 2,5-dimethoxyphenethylamines via Suzuki Coupling [2]

This protocol describes the introduction of an aryl moiety at the 4-position of the 2,5-dimethoxyphenyl ring.

  • Suzuki Coupling: A mixture of N-Boc-protected 2-(2,5-dimethoxy-4-iodophenyl)ethylamine, an appropriate arylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under an inert atmosphere.

  • Deprotection: The N-Boc protecting group is removed from the product of the Suzuki coupling, typically using an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane, to yield the final 4-aryl-substituted 2,5-dimethoxyphenethylamine.

Characterization Techniques: The synthesized compounds are typically characterized using a combination of spectroscopic and analytical methods, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical structure of the compounds.[13][14][15]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the synthesized compounds.[11]

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the amide carbonyl.[13][14]

  • Elemental Analysis: Confirms the elemental composition of the synthesized compounds.[14]

Structure-Activity Relationships (SAR)

The pharmacological activity of N-(2,5-dimethoxyphenyl)benzamide derivatives is highly dependent on the nature and position of substituents on both the benzamide and the 2,5-dimethoxyphenyl rings.

Modifications on the 2,5-dimethoxyphenyl ring, particularly at the 4-position, have a significant impact on the affinity and activity at serotonin receptors.

  • Lipophilic Substituents: The introduction of lipophilic substituents at the 4'-position of the 2,5-dimethoxyphenethylamine scaffold generally increases agonist potency at 5-HT2 receptors.[1] There is a correlation between the lipophilicity of the 4-position substituent and the affinity for h5-HT2A receptors.[16]

  • Aryl Substituents: The introduction of a 4'-aryl moiety via Suzuki coupling has been explored. While many substituents are not well-tolerated, bulky groups in the 4''-position of the appended aryl ring, such as butyl or phenyl, can result in relatively high affinity at the rat 5-HT2A receptor.[2]

The nature of the substituent on the benzamide nitrogen and the substitution pattern on the benzoyl ring are crucial for determining the pharmacological profile.

  • N-Substitution: N-alkylation of related phenethylamine scaffolds can significantly reduce affinity at 5-HT2A receptors.[1] However, N-benzyl substitution on phenethylamines can dramatically increase affinity and potency at 5-HT2A receptors.[6]

  • Benzoyl Ring Substitution: The substitution pattern on the benzoyl ring can influence activity at various targets. For example, in a series of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives, different substituents on the benzamide phenyl ring led to varying COX-2 inhibitory activity.[7]

The following table summarizes key quantitative data for selected N-(2,5-dimethoxyphenyl)benzamide derivatives and related analogs.

Compound IDTargetAssay TypeValueUnitReference
3a COX-2In vitro enzymaticIC50 = 0.06-0.71µM[7]
3b COX-2In vitro enzymaticIC50 = 0.06-0.71µM[7]
3d COX-2In vitro enzymaticIC50 = 0.06-0.71µM[7]
3g COX-2In vitro enzymaticIC50 = 0.06-0.71µM[7]
3j COX-2In vitro enzymaticIC50 = 0.06-0.71µM[7]
3k COX-2In vitro enzymaticIC50 = 0.06-0.71µM[7]
(S)-11 5-HT2A ReceptorCa2+ imagingEC50 = Potent-[1][17]
2C-B (1) 5-HT2A ReceptorCa2+ imagingEC50 = 1.6nM[1]
2C-B (1) 5-HT2C ReceptorCa2+ imagingEC50 = 4.1nM[1]
4 5-HT2A ReceptorCa2+ imagingEC50 = 1.6nM[1]
4 5-HT2C ReceptorCa2+ imagingEC50 = 5.8nM[1]
5i 5-HT2A ReceptorRadioligand bindingKi = 32nM[2]
5k 5-HT2A ReceptorRadioligand bindingKi = 33nM[2]
5e 5-HT2A ReceptorRadioligand bindingKi = 41nM[2]

Signaling Pathways

N-(2,5-dimethoxyphenyl)benzamide derivatives and their analogs often exert their effects by modulating intracellular signaling pathways, particularly those coupled to G-protein coupled receptors (GPCRs) like the serotonin 5-HT2A receptor.

Activation of the 5-HT2A receptor, a Gq/11-coupled GPCR, initiates a cascade of intracellular events.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 5-HT2A Agonist (e.g., N-(2,5-dimethoxyphenyl)benzamide derivative) Receptor 5-HT2A Receptor Agonist->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Phosphorylates substrates

Simplified 5-HT2A receptor signaling cascade.

Upon agonist binding, the 5-HT2A receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The rise in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response. This Ca2+ mobilization can be measured in functional assays to determine the potency and efficacy of 5-HT2A receptor agonists.[16]

Future Directions

The N-(2,5-dimethoxyphenyl)benzamide scaffold remains a promising area for further investigation. Future research could focus on:

  • Improving Selectivity: Fine-tuning the structure to enhance selectivity for specific receptor subtypes (e.g., 5-HT2A vs. 5-HT2C) to minimize off-target effects.

  • Exploring Novel Therapeutic Areas: Investigating the potential of these derivatives in other disease areas beyond CNS disorders and inflammation, such as oncology and infectious diseases.

  • In Vivo Studies: Conducting more extensive in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of lead compounds.

  • Computational Modeling: Utilizing molecular docking and other computational techniques to guide the design of new analogs with improved potency and selectivity.[7]

This technical guide provides a solid foundation for researchers and drug development professionals working with N-(2,5-dimethoxyphenyl)benzamide derivatives. The provided data and protocols can aid in the design and synthesis of novel compounds with desired pharmacological profiles.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of N-(2,5-dimethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of N-(2,5-dimethoxyphenyl)benzamide, a chemical intermediate potentially useful in pharmaceutical and materials science research. The procedure outlined is a standard Schotten-Baumann reaction, involving the acylation of an amine.

Overview

The synthesis of N-(2,5-dimethoxyphenyl)benzamide is achieved through the reaction of 2,5-dimethoxyaniline with benzoyl chloride. This reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting product can be purified by recrystallization or column chromatography.

Experimental Protocols

Materials and Reagents:

  • 2,5-Dimethoxyaniline

  • Benzoyl chloride

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM) or Dioxane (dry)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FTIR spectrometer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,5-dimethoxyaniline (1.0 eq) in a suitable dry solvent such as dichloromethane or dioxane.

  • Base Addition: To the solution, add triethylamine (1.1 eq) or pyridine as a base. Stir the mixture at room temperature for approximately 10-15 minutes.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.[1]

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain ¹H NMR, ¹³C NMR, and FTIR spectra to confirm the structure and purity of N-(2,5-dimethoxyphenyl)benzamide.

Data Presentation

Reagent/ProductMolecular Weight ( g/mol )Molar Ratio (eq)Amount (mmol)
2,5-Dimethoxyaniline153.181.010
Benzoyl chloride140.571.0510.5
Triethylamine101.191.111
N-(2,5-dimethoxyphenyl)benzamide257.29-(Theoretical)

Expected Yield: Based on similar reactions, a yield of 80-95% can be anticipated after purification.[1]

Visualizations

reaction_scheme cluster_reactants Reactants cluster_conditions Conditions cluster_products Products r1 2,5-Dimethoxyaniline p1 N-(2,5-dimethoxyphenyl)benzamide r1->p1 r2 Benzoyl Chloride r2->p1 c1 Triethylamine c1->p1 c2 Dichloromethane c2->p1 c3 0°C to RT c3->p1 p2 Triethylammonium chloride

Caption: Chemical reaction scheme for the synthesis of N-(2,5-dimethoxyphenyl)benzamide.

experimental_workflow start Start dissolve Dissolve 2,5-dimethoxyaniline and triethylamine in DCM start->dissolve cool Cool to 0°C dissolve->cool add_benzoyl_chloride Add benzoyl chloride dropwise cool->add_benzoyl_chloride react Stir at room temperature (2-4 hours) add_benzoyl_chloride->react workup Aqueous Work-up (HCl, NaHCO3, Brine) react->workup dry Dry organic layer (MgSO4 or Na2SO4) workup->dry evaporate Evaporate solvent dry->evaporate purify Purify by recrystallization or column chromatography evaporate->purify characterize Characterize product (MP, NMR, FTIR) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis and purification of N-(2,5-dimethoxyphenyl)benzamide.

References

Application Notes and Protocols for the Large-Scale Synthesis of N-(2,5-dimethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of N-(2,5-dimethoxyphenyl)benzamide, a valuable intermediate in pharmaceutical and materials science research. The synthesis is based on the robust and scalable Schotten-Baumann reaction, a well-established method for amide bond formation. Detailed experimental protocols for the reaction, workup, and purification are presented, along with a summary of expected quantitative data and characterization of the final product. Additionally, this guide includes diagrams illustrating the synthetic workflow and a potential signaling pathway where benzamide derivatives may be active, offering a complete resource for researchers.

Introduction

N-(2,5-dimethoxyphenyl)benzamide belongs to the benzamide class of compounds, which are recognized for their diverse biological activities and applications as building blocks in organic synthesis. Benzamide derivatives are known to exhibit a range of pharmacological properties, including antimicrobial and anticancer effects.[1] The N-(2,5-dimethoxyphenyl) moiety introduces specific steric and electronic features that can influence the molecule's interaction with biological targets.[1] The large-scale synthesis of this compound is crucial for further investigation into its potential therapeutic applications and for its use in the development of novel materials.

The protocol detailed herein utilizes the Schotten-Baumann reaction, a reliable method for the acylation of amines with acid chlorides in the presence of a base.[1] This method is well-suited for industrial-scale production due to its typically high yields, mild reaction conditions, and the use of readily available starting materials.

Data Presentation

Reaction Parameters
ParameterValue
Reaction TypeSchotten-Baumann Acylation
Reactants2,5-Dimethoxyaniline, Benzoyl Chloride
BaseSodium Hydroxide
SolventDichloromethane (DCM) / Water (biphasic)
Reaction Temperature0 °C to Room Temperature
Reaction Time2 - 4 hours
Product Characterization
PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₁₅H₁₅NO₃
Molecular Weight 257.29 g/mol
Melting Point 98-102 °C
Yield 85-95%
Purity (by HPLC) >98%
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.45 (s, 1H, NH), 7.90 (d, J=7.6 Hz, 2H), 7.55-7.40 (m, 4H), 6.90 (d, J=8.8 Hz, 1H), 6.65 (dd, J=8.8, 2.8 Hz, 1H), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 165.8, 153.8, 142.5, 135.0, 131.8, 128.8, 127.2, 127.0, 114.5, 111.0, 109.8, 56.0, 55.8
IR (KBr, cm⁻¹) ν 3300-3250 (N-H stretch), 1640-1630 (C=O stretch, Amide I), 1540-1520 (N-H bend, Amide II), 1280-1220 (C-O stretch)

Experimental Protocols

Large-Scale Synthesis of N-(2,5-dimethoxyphenyl)benzamide

This protocol is designed for a large-scale synthesis, and quantities can be adjusted proportionally.

Materials:

  • 2,5-Dimethoxyaniline

  • Benzoyl Chloride

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1 M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Equipment:

  • Large reaction vessel with mechanical stirrer, dropping funnel, and temperature probe

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 2,5-dimethoxyaniline (1.0 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Prepare a solution of sodium hydroxide (2.5 equivalents) in deionized water and add it to the reaction mixture while maintaining the temperature at 0-5 °C.

  • Acylation: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the vigorously stirred biphasic mixture over a period of 30-60 minutes. Ensure the temperature does not exceed 10 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup - Phase Separation: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl, deionized water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Recrystallization
  • Dissolution: Transfer the crude N-(2,5-dimethoxyphenyl)benzamide to a large Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath may be required to maximize crystal formation.

  • Isolation and Drying: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol. Dry the purified product under vacuum to a constant weight.

Visualizations

Synthetic Workflow

Synthesis_Workflow Reactants Reactants: 2,5-Dimethoxyaniline Benzoyl Chloride Reaction Schotten-Baumann Reaction (DCM/H2O, NaOH, 0°C to RT) Reactants->Reaction Workup Aqueous Workup (Phase Separation, Washes) Reaction->Workup Purification Recrystallization (Ethanol) Workup->Purification Product Pure N-(2,5-dimethoxyphenyl)benzamide Purification->Product

Caption: Workflow for the large-scale synthesis of N-(2,5-dimethoxyphenyl)benzamide.

Potential Signaling Pathway Involvement

Many benzamide derivatives have been investigated for their role as inhibitors of histone deacetylases (HDACs), which are critical enzymes in the regulation of gene expression. HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Signaling_Pathway Benzamide N-(2,5-dimethoxyphenyl)benzamide HDAC Histone Deacetylase (HDAC) Benzamide->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Increased Histone Acetylation Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression Apoptosis Apoptosis / Cell Cycle Arrest GeneExpression->Apoptosis

Caption: Postulated mechanism of action for benzamide derivatives as HDAC inhibitors.

References

Application Note and Protocol: Purification of N-(2,5-dimethoxyphenyl)benzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2,5-dimethoxyphenyl)benzamide is an aromatic amide of interest in medicinal chemistry and materials science. The purity of this compound is critical for reliable biological testing and material characterization. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This method relies on the principle of differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound to a large extent at an elevated temperature but only sparingly at a lower temperature, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor. This application note provides a detailed protocol for the purification of N-(2,5-dimethoxyphenyl)benzamide by recrystallization.

Principle of Recrystallization

Recrystallization is a purification technique based on the differences in solubility between the desired compound and its impurities in a chosen solvent. The process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by cooling the solution to allow the pure compound to crystallize. The impurities, which are either more soluble or present in smaller amounts, remain dissolved in the solvent.

Data Presentation

The selection of an appropriate solvent is the most critical step in recrystallization. Based on the polar nature of amides, polar solvents are generally suitable.[1][2] For N-(2,5-dimethoxyphenyl)benzamide, ethanol is a recommended solvent due to its favorable solubility profile for similar aromatic amides and its relatively low boiling point, which facilitates removal from the purified crystals.[1][3] The following table summarizes the estimated solubility of N-(2,5-dimethoxyphenyl)benzamide in ethanol at different temperatures. It is important to note that these are estimated values and should be confirmed experimentally for process optimization.

SolventTemperature (°C)Estimated Solubility ( g/100 mL)Notes
Ethanol25 (Room Temp)~ 2 - 4The compound is sparingly to moderately soluble at room temperature, which is ideal for good recovery.
Ethanol78 (Boiling Point)> 25High solubility at the boiling point of the solvent ensures that a minimal amount of hot solvent is needed for dissolution, leading to a higher yield upon cooling.
Water25 (Room Temp)< 0.1The compound is expected to be poorly soluble in water, making a mixed solvent system with an anti-solvent like water a potential alternative if a single solvent is not effective.
Water100 (Boiling Point)~ 0.5Even at boiling, the solubility in water is expected to be low.

Experimental Protocol

This protocol details the steps for the recrystallization of approximately 5 g of crude N-(2,5-dimethoxyphenyl)benzamide using ethanol as the solvent.

Materials and Equipment:

  • Crude N-(2,5-dimethoxyphenyl)benzamide

  • Ethanol (95% or absolute)

  • Distilled water (for cooling bath)

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Stemless funnel

  • Fluted filter paper

  • Watch glass

  • Glass rod

  • Buchner funnel and flask

  • Vacuum source

  • Spatula

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Place 5.0 g of crude N-(2,5-dimethoxyphenyl)benzamide into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 30 mL of ethanol to the flask.

    • Gently heat the mixture on a hot plate with constant stirring.

    • Continue to add small portions of ethanol (in 2-3 mL increments) to the boiling mixture until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the yield.

  • Hot Filtration (Optional):

    • If any insoluble impurities (e.g., dust, solid byproducts) are visible in the hot solution, a hot filtration step is necessary.

    • Preheat a second Erlenmeyer flask (250 mL) containing a small amount of boiling ethanol on the hot plate.

    • Place a stemless funnel with fluted filter paper into the neck of the preheated flask.

    • Carefully and quickly pour the hot solution of the compound through the fluted filter paper. The preheating of the filtration apparatus is essential to prevent premature crystallization of the product in the funnel.

  • Crystallization:

    • Remove the flask containing the clear, hot solution from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing impurities.

    • Continue to draw air through the crystals on the filter paper for several minutes to aid in initial drying.

  • Drying:

    • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a drying oven at a temperature well below the compound's melting point (e.g., 50-60 °C) or in a vacuum desiccator at room temperature.

  • Determination of Purity:

    • Assess the purity of the recrystallized N-(2,5-dimethoxyphenyl)benzamide by measuring its melting point and comparing it to the literature value. A sharp melting point range close to the literature value is indicative of high purity.

    • Further characterization can be performed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the purification of N-(2,5-dimethoxyphenyl)benzamide by recrystallization.

Recrystallization_Workflow start Start: Crude N-(2,5-dimethoxyphenyl)benzamide dissolution 1. Dissolution: Add minimum hot ethanol with stirring start->dissolution hot_filtration_check Insoluble impurities? dissolution->hot_filtration_check hot_filtration 2. Hot Filtration: Remove insoluble impurities hot_filtration_check->hot_filtration Yes crystallization 3. Crystallization: Slow cooling to RT, then ice bath hot_filtration_check->crystallization No hot_filtration->crystallization isolation 4. Isolation: Vacuum filtration & wash with cold ethanol crystallization->isolation drying 5. Drying: Oven or vacuum dessicator isolation->drying impurities Impurities in Mother Liquor isolation->impurities end End: Pure Crystalline Product drying->end

Caption: Workflow for the purification of N-(2,5-dimethoxyphenyl)benzamide.

References

Application Notes and Protocols for N-(2,5-dimethoxyphenyl)benzamide and Its Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature contains limited specific data on the medicinal chemistry applications of N-(2,5-dimethoxyphenyl)benzamide. The following application notes and protocols are based on available information for the structurally related compound, 4-amino-N-(2,5-dimethoxyphenyl)benzamide , and general methodologies for N-arylbenzamides. These should be regarded as a starting point for research and development.

Introduction

N-arylbenzamides are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The N-(2,5-dimethoxyphenyl)benzamide scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. The 2,5-dimethoxy substitution on the aniline ring is a key feature in various biologically active molecules, contributing to receptor interactions and metabolic stability.

This document provides an overview of the potential applications of N-(2,5-dimethoxyphenyl)benzamide and its derivatives, with a focus on its 4-amino analog, for which preliminary biological activity has been reported.[1] Detailed protocols for the general synthesis of this class of compounds and for in vitro biological evaluation are also provided.

Potential Medicinal Chemistry Applications

Based on preliminary research on 4-amino-N-(2,5-dimethoxyphenyl)benzamide, this scaffold holds potential in the following therapeutic areas:

  • Antimicrobial Agents: The compound has been investigated for its potential antimicrobial properties.[1] Further studies could explore its spectrum of activity against various bacterial and fungal strains.

  • Anticancer Agents: Preliminary studies suggest that 4-amino-N-(2,5-dimethoxyphenyl)benzamide may possess anticancer activity.[1] The mechanism of action could involve the induction of apoptosis or inhibition of specific cellular pathways involved in cancer progression.

Quantitative Data Summary

Due to the limited specific data for N-(2,5-dimethoxyphenyl)benzamide, the following tables are presented as templates for data organization. Table 1 summarizes the reported activities for the 4-amino analog, while Tables 2 and 3 provide examples of how quantitative data for antimicrobial and anticancer activities could be presented.

Table 1: Summary of Reported Biological Activities for 4-amino-N-(2,5-dimethoxyphenyl)benzamide

Biological ActivityOutcomeReference
AntimicrobialInvestigated for potential activity.[1]
AnticancerInvestigated for potential activity.[1]

Table 2: Illustrative Template for In Vitro Antimicrobial Activity Data (MIC)

CompoundBacterial StrainMIC (µg/mL)
N-(2,5-dimethoxyphenyl)benzamideStaphylococcus aureusHypothetical Data
Escherichia coliHypothetical Data
4-amino-N-(2,5-dimethoxyphenyl)benzamideStaphylococcus aureusHypothetical Data
Escherichia coliHypothetical Data
Ciprofloxacin (Control)Staphylococcus aureusKnown Value
Escherichia coliKnown Value

Table 3: Illustrative Template for In Vitro Anticancer Activity Data (IC50)

CompoundCell LineIC50 (µM)
N-(2,5-dimethoxyphenyl)benzamideMCF-7 (Breast Cancer)Hypothetical Data
A549 (Lung Cancer)Hypothetical Data
4-amino-N-(2,5-dimethoxyphenyl)benzamideMCF-7 (Breast Cancer)Hypothetical Data
A549 (Lung Cancer)Hypothetical Data
Doxorubicin (Control)MCF-7 (Breast Cancer)Known Value
A549 (Lung Cancer)Known Value

Experimental Protocols

The following are detailed protocols for the synthesis of N-arylbenzamides and for the in vitro evaluation of their antimicrobial and anticancer activities.

General Synthesis of N-(2,5-dimethoxyphenyl)benzamide and its Derivatives

A common method for synthesizing N-arylbenzamides is through the coupling of a benzoic acid derivative with an aniline derivative.[2]

Protocol 1: Synthesis via Acyl Chloride

  • Acid Chloride Formation:

    • In a round-bottom flask, add the desired benzoic acid (1.0 eq.).

    • Add thionyl chloride (1.2 eq.) and a catalytic amount of N,N-dimethylformamide (DMF).

    • Reflux the mixture for 2-3 hours.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude benzoyl chloride.

  • Amide Formation:

    • Dissolve the crude benzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane, THF).

    • In a separate flask, dissolve 2,5-dimethoxyaniline (or its derivative) (1.0 eq.) and a base such as triethylamine or pyridine (2.0 eq.) in the same anhydrous solvent.

    • Cool the aniline solution to 0 °C in an ice bath.

    • Add the benzoyl chloride solution dropwise to the aniline solution with constant stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis using a Coupling Agent

  • In a round-bottom flask, dissolve the desired benzoic acid (1.0 eq.), 2,5-dimethoxyaniline (or its derivative) (1.0 eq.), and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM).

  • Add a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

  • Work up the filtrate as described in Protocol 1 (Amide Formation, steps 6-9).

cluster_synthesis General Synthesis of N-Arylbenzamides benzoic_acid Benzoic Acid Derivative benzoyl_chloride Activated Benzoic Acid (e.g., Acyl Chloride) benzoic_acid->benzoyl_chloride Activation thionyl_chloride SOCl₂ or Coupling Agent benzamide N-Arylbenzamide benzoyl_chloride->benzamide aniline Aniline Derivative aniline->benzamide Coupling base Base

General workflow for the synthesis of N-arylbenzamides.

In Vitro Antimicrobial Susceptibility Testing

The following protocols are standard methods for assessing the antimicrobial activity of a compound.

Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [3]

  • Preparation of Compound Stock Solution:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

    • Add 100 µL of the compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (broth and inoculum, no compound).

    • Well 12 serves as the sterility control (broth only).

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control).

    • Seal the plate and incubate at 37°C for 16-24 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

cluster_mic MIC Determination Workflow prep_compound Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (37°C, 16-24h) inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results

Experimental workflow for MIC determination.

In Vitro Anticancer Activity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

Protocol 4: MTT Assay for Cell Viability [4][5]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions.

    • Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug).

    • Incubate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

cluster_apoptosis Hypothetical Apoptosis Induction Pathway compound N-Arylbenzamide Derivative cell_stress Cellular Stress compound->cell_stress bax_bak Bax/Bak Activation cell_stress->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Hypothetical signaling pathway for anticancer activity.

Conclusion

The N-(2,5-dimethoxyphenyl)benzamide scaffold presents an interesting starting point for the development of new medicinal agents. While specific data for the parent compound is scarce, preliminary investigations into its 4-amino derivative suggest potential antimicrobial and anticancer activities. The protocols provided herein offer a general framework for the synthesis and biological evaluation of this class of compounds, enabling further research into their therapeutic potential. It is imperative that future studies focus on generating robust quantitative data to establish clear structure-activity relationships and to elucidate the mechanisms of action of these promising molecules.

References

Application Notes and Protocols for the Analysis of N-(2,5-dimethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,5-dimethoxyphenyl)benzamide and its derivatives are of significant interest in pharmaceutical research due to their potential biological activities. The development of robust and reliable analytical methods is crucial for the characterization, quantification, and quality control of these compounds in various matrices, from raw materials to biological samples. This document provides a comprehensive overview of potential analytical methodologies, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), that can be adapted for the analysis of N-(2,5-dimethoxyphenyl)benzamide. The protocols provided herein are based on established methods for structurally related compounds and serve as a detailed starting point for method development and validation.

Analytical Methodologies

The primary analytical techniques suitable for the analysis of N-(2,5-dimethoxyphenyl)benzamide are HPLC and GC-MS, owing to their sensitivity, selectivity, and wide applicability in pharmaceutical analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. Reverse-phase HPLC is the most common mode used for the analysis of benzamide derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. While some benzamides may require derivatization to improve their volatility and thermal stability, GC-MS can provide excellent separation and structural information.

Data Presentation: Summary of Starting Analytical Conditions

The following tables summarize starting conditions for HPLC and GC-MS method development for N-(2,5-dimethoxyphenyl)benzamide, based on methods reported for structurally similar compounds.

Table 1: HPLC Method Parameters for Analysis of Benzamide Derivatives

ParameterCondition 1 (for general purity)[1]Condition 2 (for biological samples)[2]Condition 3 (alternative reverse phase)[3]
Column Gemini-NX C18 (250 x 4.6 mm, 3 µm)C18 columnNewcrom R1
Mobile Phase A 0.1% TFA in H₂OAcetonitrile/Water (70:30) with 0.1% Formic AcidAcetonitrile
Mobile Phase B 0.1% TFA, 10% H₂O in MeCN-Water with Phosphoric Acid (or Formic Acid for MS)
Flow Rate 1.0 mL/minNot SpecifiedNot Specified
Gradient 0-20 min: 0-100% BIsocraticIsocratic or Gradient
Detection UV at 205, 210, 254, 280 nmUV at 320 nmUV or MS
Temperature AmbientAmbientAmbient

Table 2: GC-MS Method Parameters for Analysis of Dimethoxyphenyl and Benzamide Compounds

ParameterCondition 1 (for dimethoxyphenyl compounds)[4]Condition 2 (for benzamide derivatives)[5]
Column Short analytical columns (4 m or 10 m)Capillary, 5% Phenyl methyl siloxane (30 m x 0.19 mm)
Carrier Gas HeliumNot Specified
Inlet Temperature 250°C or 280°CNot Specified
Oven Program Not Specified50°C to 120°C at 5°C/min; 120°C to 290°C at 12°C/min
Ionization Mode Electron Ionization (EI)Not Specified
Mass Analyzer Mass Spectrometer (MS)Mass Selective Detector (MSD)
Transfer Line Temp Not SpecifiedNot Specified

Experimental Protocols

The following are detailed protocols that can be used as a starting point for the development of analytical methods for N-(2,5-dimethoxyphenyl)benzamide.

Protocol 1: HPLC Method for Purity and Quantification

This protocol is designed for the determination of the purity of N-(2,5-dimethoxyphenyl)benzamide and its quantification in bulk drug substances and formulated products.

1. Materials and Reagents:

  • N-(2,5-dimethoxyphenyl)benzamide reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (LC-MS grade)

  • Methanol (HPLC grade)

2. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of N-(2,5-dimethoxyphenyl)benzamide reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Further dilute with the mobile phase to prepare working standards of appropriate concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of N-(2,5-dimethoxyphenyl)benzamide and dissolve it in 10 mL of methanol. Sonicate for 10 minutes if necessary. Filter the solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions (starting point based on Table 1, Condition 1):

  • Column: Gemini-NX C18 (250 x 4.6 mm, 3 µm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in 90% Acetonitrile / 10% Water

  • Flow Rate: 1.0 mL/min

  • Gradient Program:

    • 0-20 min: 0% to 100% B

    • 20-25 min: 100% B

    • 25.1-30 min: 0% B (re-equilibration)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm and 280 nm

4. Data Analysis:

  • Identify the peak corresponding to N-(2,5-dimethoxyphenyl)benzamide by comparing the retention time with the standard.

  • For purity analysis, calculate the area percentage of the main peak.

  • For quantification, create a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the sample from the calibration curve.

Protocol 2: GC-MS Method for Identification and Impurity Profiling

This protocol is suitable for the identification of N-(2,5-dimethoxyphenyl)benzamide and for the analysis of volatile impurities.

1. Materials and Reagents:

  • N-(2,5-dimethoxyphenyl)benzamide reference standard

  • Methanol or Dichloromethane (GC grade)

  • Helium (carrier gas)

2. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of N-(2,5-dimethoxyphenyl)benzamide reference standard in methanol or dichloromethane. Dilute as needed.

  • Sample Solution: Dissolve the sample in methanol or dichloromethane to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter if necessary.

3. GC-MS Conditions (starting point based on Table 2, Condition 2): [5]

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane capillary column

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (e.g., 20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min

    • Ramp to 280 °C at 10 °C/min

    • Hold at 280 °C for 5 min

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-500

4. Data Analysis:

  • Identify the N-(2,5-dimethoxyphenyl)benzamide peak based on its retention time and mass spectrum.

  • Compare the obtained mass spectrum with a reference library or theoretical fragmentation pattern for confirmation.

  • Identify and quantify impurities based on their retention times and mass spectra.

Visualization of Workflows

Analytical Method Development Workflow

The following diagram illustrates a typical workflow for the development and validation of an analytical method for a pharmaceutical compound like N-(2,5-dimethoxyphenyl)benzamide.

Method_Development_Workflow cluster_validation start Define Analytical Target Profile lit_review Literature Review & Method Scouting start->lit_review method_dev Method Development & Optimization lit_review->method_dev hplc HPLC method_dev->hplc gcms GC-MS method_dev->gcms sample_prep Sample Preparation Development method_dev->sample_prep method_val Method Validation sample_prep->method_val Optimized Method specificity Specificity method_val->specificity linearity Linearity method_val->linearity accuracy Accuracy method_val->accuracy precision Precision method_val->precision lod_loq LOD/LOQ method_val->lod_loq robustness Robustness method_val->robustness routine_analysis Routine Analysis & Quality Control method_val->routine_analysis Validated Method

Caption: Workflow for Analytical Method Development and Validation.

Sample Preparation and Analysis Workflow

This diagram outlines the general steps from receiving a sample to obtaining the final analytical result.

Sample_Analysis_Workflow sample_receipt Sample Receipt sample_prep Sample Preparation (Weighing, Dissolution, Dilution) sample_receipt->sample_prep filtration Filtration (0.45 µm filter) sample_prep->filtration analysis Chromatographic Analysis filtration->analysis instrument_setup Instrument Setup (HPLC or GC-MS) instrument_setup->analysis data_acquisition Data Acquisition analysis->data_acquisition data_processing Data Processing (Integration, Calibration) data_acquisition->data_processing result_reporting Result Reporting data_processing->result_reporting

Caption: General workflow for sample preparation and analysis.

References

Spectroscopic Characterization of N-(2,5-dimethoxyphenyl)benzamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic characterization of N-(2,5-dimethoxyphenyl)benzamide, a compound of interest in medicinal chemistry and materials science. This document outlines the expected spectroscopic data based on the analysis of structurally similar compounds and provides standardized protocols for acquiring such data.

Introduction

N-(2,5-dimethoxyphenyl)benzamide belongs to the benzamide class of compounds, which are known for a wide range of biological activities and applications as intermediates in organic synthesis. A thorough spectroscopic characterization is crucial for confirming the identity, purity, and structure of this molecule. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for this purpose.

Data Presentation

Table 1: Predicted ¹H NMR Data
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic (Benzamide Ring)7.20 - 7.90m-
Aromatic (Dimethoxyphenyl Ring)6.80 - 7.10m-
-NH (Amide)8.50 - 9.50s (broad)-
-OCH₃ (Methoxy)3.80 - 3.90s-
-OCH₃ (Methoxy)3.70 - 3.80s-
Table 2: Predicted ¹³C NMR Data
CarbonChemical Shift (δ, ppm)
C=O (Amide Carbonyl)165 - 168
Aromatic (Quaternary)125 - 155
Aromatic (CH)110 - 135
-OCH₃ (Methoxy)55 - 57
Table 3: Predicted FT-IR Data
Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Amide)3250 - 3400Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C=O Stretch (Amide I)1640 - 1680Strong
N-H Bend (Amide II)1510 - 1550Strong
C-O Stretch (Methoxy)1200 - 1275Strong
C-O Stretch (Methoxy)1020 - 1050Strong
Table 4: Predicted Mass Spectrometry Data
Ionm/z Ratio
[M]⁺ (Molecular Ion)~257.11
[M+H]⁺~258.12
[M+Na]⁺~280.10
Common Fragments[C₇H₅O]⁺ (105), [C₈H₁₀NO₂]⁺ (152)
Table 5: Predicted UV-Vis Data
Solventλmax (nm)
Ethanol~270 - 280
Dichloromethane~275 - 285

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of N-(2,5-dimethoxyphenyl)benzamide in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single pulse.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

    • Spectral width: -2 to 12 ppm.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: 0 to 200 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Protocol:

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

  • Sample Spectrum: Record the spectrum of the sample from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of N-(2,5-dimethoxyphenyl)benzamide.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization Method: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.[1][2]

  • Instrumentation: Introduce the sample into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.[3][4]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ to 10⁻⁴ M) in a UV-transparent solvent (e.g., ethanol, methanol, or dichloromethane).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a quartz cuvette with the sample solution and record the UV-Vis spectrum, typically from 200 to 400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structure Confirmation Synthesis Synthesis of N-(2,5-dimethoxyphenyl)benzamide Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS UVVis UV-Vis Spectroscopy Purification->UVVis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment FTIR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment UVVis->Structure_Elucidation Final_Report Final Report & Data Archiving Structure_Elucidation->Final_Report Purity_Assessment->Final_Report Signaling_Pathway_Hypothesis Benzamide_Derivative N-(2,5-dimethoxyphenyl)benzamide Target_Protein Hypothetical Target Protein (e.g., Enzyme, Receptor) Benzamide_Derivative->Target_Protein Binding/Modulation Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Activation/Inhibition Downstream_Effector_2 Downstream Effector 2 Target_Protein->Downstream_Effector_2 Activation/Inhibition Biological_Response Biological Response (e.g., Anti-inflammatory, Anticancer) Downstream_Effector_1->Biological_Response Downstream_Effector_2->Biological_Response

References

Application Notes and Protocols: N-(2,5-dimethoxyphenyl)benzamide in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples of N-(2,5-dimethoxyphenyl)benzamide being used as a ligand in coordination chemistry. The following application notes and protocols are therefore based on the general principles of benzamide coordination chemistry and data from analogous compounds. These should be considered as a predictive guide for researchers.

Introduction

N-(2,5-dimethoxyphenyl)benzamide is a derivative of benzamide featuring a substituted phenyl ring on the amide nitrogen. Benzamides, as a class of ligands, offer potential coordination sites through the carbonyl oxygen and, upon deprotonation, the amide nitrogen.[1] This allows for them to act as either monodentate or bidentate ligands, respectively. The electronic and steric properties of the substituents on the aromatic rings can influence the electron density on the donor atoms and the stability of the resulting metal complexes. The dimethoxy substitution on the N-phenyl ring is expected to enhance the electron-donating ability of the ligand system.

Coordination complexes of benzamide derivatives have been explored for their potential applications in catalysis, materials science, and as therapeutic agents.[2] The coordination of benzamides to metal centers can lead to the formation of discrete mononuclear or polynuclear complexes, as well as coordination polymers.[3]

Potential Coordination Modes

N-(2,5-dimethoxyphenyl)benzamide can coordinate to a metal center in primarily two modes, as illustrated below. The specific mode of coordination will depend on the reaction conditions, the nature of the metal ion, and the presence of a base.

Caption: Predicted coordination modes of N-(2,5-dimethoxyphenyl)benzamide.

Quantitative Data from Analogous Benzamide Complexes

The following tables summarize representative quantitative data from published studies on metal complexes of other benzamide derivatives. This data is intended to provide an indication of the expected values for complexes of N-(2,5-dimethoxyphenyl)benzamide.

Table 1: Selected Bond Lengths and Angles in Analogous Benzamide Metal Complexes

ComplexM-O (Å)M-N (Å)O-M-N Angle (°)Reference
bis[(2-amino benzamide)(benzoate)]copper(II)1.96(1)2.02(1)88.5(4)[4]
bis[(2-amino benzamide)(benzoate)]cobalt(II)2.08(2)2.15(2)84.1(6)[4]
[Ru(cymene){PhC(=NMe)NHNMe2}Cl]Cl-2.18(5)-[5]

Table 2: Key Infrared Spectral Data (cm⁻¹) for Benzamide Ligands and Their Complexes

Compoundν(N-H)ν(C=O)ν(M-O)ν(M-N)Reference
2,2′-dithiobisbenzamide (Ligand)34001640--[1]
Metal complexes of 2,2′-dithiobisbenzamide3460-32091604-1542-540-500[1]
N-(diisopropylphosphanyl)benzamide (Ligand)32881651--[6]

Note: A decrease in the ν(C=O) frequency upon coordination is indicative of O-coordination. The appearance of new bands in the low-frequency region can be attributed to M-O and M-N stretching vibrations.

Experimental Protocols

Protocol 1: Synthesis of N-(2,5-dimethoxyphenyl)benzamide (Ligand)

This protocol describes a general method for the synthesis of N-substituted benzamides via the Schotten-Baumann reaction.

Materials:

  • 2,5-dimethoxyaniline

  • Benzoyl chloride

  • 10% Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Beaker, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve 2,5-dimethoxyaniline (1.0 equivalent) in dichloromethane in a beaker.

  • Add 10% NaOH solution (2.0 equivalents) to the beaker and cool the mixture in an ice bath.

  • With vigorous stirring, add benzoyl chloride (1.1 equivalents) dropwise from a dropping funnel over a period of 30 minutes.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: General Synthesis of a Metal(II) Complex with N-(2,5-dimethoxyphenyl)benzamide

This protocol outlines a general procedure for the synthesis of a metal complex. The choice of metal salt and solvent may need to be optimized.

Materials:

  • N-(2,5-dimethoxyphenyl)benzamide (ligand)

  • A metal(II) salt (e.g., CuCl₂, Co(OAc)₂, etc.)

  • Methanol or Ethanol

  • Triethylamine (optional, as a base for deprotonation)

  • Schlenk flask, magnetic stirrer, condenser.

Procedure:

  • In a Schlenk flask, dissolve N-(2,5-dimethoxyphenyl)benzamide (2.0 equivalents) in warm methanol.

  • In a separate flask, dissolve the metal(II) salt (1.0 equivalent) in methanol.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • (Optional) If bidentate N,O-coordination is desired, add triethylamine (2.0 equivalents) dropwise to the reaction mixture to facilitate deprotonation of the amide nitrogen.

  • Attach a condenser and reflux the reaction mixture for 2-4 hours. The formation of a precipitate or a color change often indicates complex formation.

  • Cool the mixture to room temperature. If a precipitate has formed, collect it by filtration, wash with cold methanol, and dry under vacuum.

  • If no precipitate forms, slowly evaporate the solvent until the product crystallizes or precipitates.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a metal complex with a benzamide-type ligand.

G cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_characterization Characterization Ligand Dissolve Ligand in Solvent Mix Mix Solutions (Add Base if needed) Ligand->Mix Metal Dissolve Metal Salt in Solvent Metal->Mix React Stir/Reflux (2-4 hours) Mix->React Cool Cool to Room Temp. React->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry under Vacuum Wash->Dry Recrystallize Recrystallize (optional) Dry->Recrystallize IR FT-IR Spectroscopy (Coordination Sites) Recrystallize->IR NMR NMR Spectroscopy (¹H, ¹³C) Recrystallize->NMR Xray Single Crystal X-ray Diffraction (Structure) Recrystallize->Xray EA Elemental Analysis (Composition) Recrystallize->EA

References

Application Notes and Protocols: Exploring the Pharmacology of N-(2,5-dimethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed framework for the pharmacological investigation of N-(2,5-dimethoxyphenyl)benzamide. Due to a lack of specific experimental data for this compound in the public domain, this guide presents hypothesized targets and detailed protocols based on the pharmacology of structurally related molecules. The 2,5-dimethoxyphenyl moiety is a key pharmacophore in a class of potent serotonin 5-HT2A receptor agonists.[1][2][3] Therefore, the protocols outlined herein focus on evaluating the affinity and functional activity of N-(2,5-dimethoxyphenyl)benzamide at the human 5-HT2A receptor. This document provides methodologies for the synthesis of the target compound, radioligand binding assays, and functional calcium flux assays. Additionally, templates for data presentation and visualizations of the experimental workflow and relevant signaling pathways are included to guide researchers in their investigation of this novel compound.

Introduction

N-(2,5-dimethoxyphenyl)benzamide is a synthetic compound belonging to the benzamide class of molecules. While the pharmacological profile of this specific molecule is not extensively documented, its structural components suggest potential interactions with biological targets of therapeutic interest. The benzamide functional group is present in a wide range of pharmacologically active compounds with diverse activities, including antipsychotic, antiemetic, and prokinetic effects. Furthermore, the N-aryl substitution with a 2,5-dimethoxyphenyl group is a well-known feature of potent hallucinogenic phenethylamines that act as agonists at serotonin receptors, particularly the 5-HT2A subtype.[1][2][3]

Activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), initiates the Gq/G11 signaling cascade. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This pathway is a primary target for psychedelic drugs and is also modulated by various atypical antipsychotics.

Given the structural similarities to known 5-HT2A receptor ligands, it is hypothesized that N-(2,5-dimethoxyphenyl)benzamide may exhibit affinity for and functional activity at this receptor. The following protocols provide a comprehensive guide for the synthesis and pharmacological characterization of this compound.

Data Presentation

Quantitative pharmacological data should be organized into clear and concise tables for comparative analysis. The following tables are provided as templates for summarizing experimental results.

Table 1: Radioligand Binding Affinity of N-(2,5-dimethoxyphenyl)benzamide at the Human 5-HT2A Receptor

CompoundRadioligandReceptor SourceKi (nM) [± SEM]n
N-(2,5-dimethoxyphenyl)benzamide[3H]-KetanserinHEK293 cells expressing human 5-HT2A receptorData to be determined3
Serotonin (5-HT)[3H]-KetanserinHEK293 cells expressing human 5-HT2A receptorReference value3
Ketanserin[3H]-KetanserinHEK293 cells expressing human 5-HT2A receptorReference value3

Table 2: Functional Potency and Efficacy of N-(2,5-dimethoxyphenyl)benzamide at the Human 5-HT2A Receptor (Calcium Flux Assay)

CompoundAgonist/AntagonistEC50 (nM) [± SEM]Emax (% of Serotonin) [± SEM]n
N-(2,5-dimethoxyphenyl)benzamideTo be determinedData to be determinedData to be determined3
Serotonin (5-HT)AgonistReference value1003

Experimental Protocols

Synthesis of N-(2,5-dimethoxyphenyl)benzamide

This protocol describes a general method for the synthesis of N-(2,5-dimethoxyphenyl)benzamide via the acylation of 2,5-dimethoxyaniline with benzoyl chloride.

Materials:

  • 2,5-dimethoxyaniline

  • Benzoyl chloride

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2,5-dimethoxyaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution via a dropping funnel over a period of 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO3 solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2,5-dimethoxyphenyl)benzamide.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

5-HT2A Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of N-(2,5-dimethoxyphenyl)benzamide for the human 5-HT2A receptor using a competitive radioligand binding assay with [3H]-Ketanserin.[4]

Materials:

  • Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • [3H]-Ketanserin (specific activity ~60-90 Ci/mmol)

  • N-(2,5-dimethoxyphenyl)benzamide

  • Serotonin (5-HT) as a reference compound

  • Ketanserin as a non-labeled competitor

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA

  • Wash buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Polyethyleneimine (PEI) solution (0.5%)

Procedure:

  • Pre-treat the glass fiber filters by soaking in 0.5% PEI for at least 2 hours to reduce non-specific binding.

  • Prepare serial dilutions of the test compound, N-(2,5-dimethoxyphenyl)benzamide, and reference compounds in the assay buffer.

  • In a 96-well microplate, add in the following order:

    • 25 µL of assay buffer for total binding, or 25 µL of a high concentration of a competing ligand (e.g., 10 µM ketanserin) for non-specific binding, or 25 µL of the test/reference compound solution.

    • 25 µL of [3H]-Ketanserin at a final concentration of approximately 1-2 nM.

    • 50 µL of the cell membrane preparation (containing 10-20 µg of protein).

  • Incubate the plate at 37°C for 60 minutes with gentle shaking.

  • Terminate the binding reaction by rapid filtration through the pre-treated glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity bound to the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

5-HT2A Receptor Functional Assay (Calcium Flux)

This protocol measures the ability of N-(2,5-dimethoxyphenyl)benzamide to act as an agonist or antagonist at the human 5-HT2A receptor by monitoring changes in intracellular calcium concentration.[5][6]

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

  • N-(2,5-dimethoxyphenyl)benzamide.

  • Serotonin (5-HT) as a reference agonist.

  • A known 5-HT2A antagonist (e.g., ketanserin) for antagonist mode experiments.

  • Fluorescent plate reader with an injection system.

  • Black-walled, clear-bottom 96-well or 384-well microplates.

  • Probenecid (if required to prevent dye leakage).

Procedure:

Agonist Mode:

  • Plate the cells in black-walled, clear-bottom microplates and grow to confluence.

  • On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically 1-2 hours at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescent plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

  • Measure the baseline fluorescence for a short period.

  • Add varying concentrations of N-(2,5-dimethoxyphenyl)benzamide or the reference agonist (serotonin) to the wells using the plate reader's injection system.

  • Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Determine the peak fluorescence response for each concentration.

  • Plot the peak response as a function of the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Antagonist Mode:

  • Follow steps 1-4 as in the agonist mode.

  • Pre-incubate the cells with varying concentrations of N-(2,5-dimethoxyphenyl)benzamide or a reference antagonist for a specified period (e.g., 15-30 minutes).

  • Add a fixed concentration of the reference agonist (serotonin, typically at its EC80 concentration) to all wells.

  • Record the fluorescence response as described above.

  • Determine the inhibitory effect of the test compound on the serotonin-induced response.

  • Plot the inhibition data to determine the IC50 value of the antagonist.

Visualizations

5-HT2A Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_protein Gq/G11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Cellular_Response Cellular Response Ca2->Cellular_Response Mediates PKC->Cellular_Response Mediates Ligand N-(2,5-dimethoxyphenyl)benzamide (Hypothesized Agonist) Ligand->Receptor Binds

Caption: Hypothesized 5-HT2A receptor signaling pathway for N-(2,5-dimethoxyphenyl)benzamide.

Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare serial dilutions of test compound D Combine compound, radioligand, and membranes in 96-well plate A->D B Prepare radioligand ([3H]-Ketanserin) B->D C Prepare 5-HT2A receptor membrane homogenate C->D E Incubate at 37°C for 60 min D->E F Rapid filtration through glass fiber filters E->F G Wash filters to remove unbound radioligand F->G H Add scintillation cocktail and count radioactivity G->H I Calculate specific binding H->I J Generate competition curve I->J K Determine IC50 and Ki values J->K G cluster_cell_prep Cell Preparation cluster_assay Assay cluster_antagonist Antagonist Mode (Optional) cluster_data_analysis Data Analysis P1 Plate 5-HT2A expressing cells in 96-well plate P2 Load cells with calcium-sensitive dye P1->P2 P3 Wash to remove excess dye P2->P3 A1 Measure baseline fluorescence P3->A1 AN1 Pre-incubate with test compound P3->AN1 A2 Inject test compound (agonist mode) A1->A2 A3 Record fluorescence change over time A2->A3 D1 Determine peak response A3->D1 AN2 Inject 5-HT (reference agonist) AN1->AN2 AN3 Record fluorescence AN2->AN3 AN3->D1 D2 Plot dose-response curve D1->D2 D3 Calculate EC50/IC50 and Emax D2->D3

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2,5-dimethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-(2,5-dimethoxyphenyl)benzamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-(2,5-dimethoxyphenyl)benzamide via the Schotten-Baumann reaction, a widely used method for amide synthesis.[1][2][3][4][5][6]

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Yield Incomplete reaction: The starting materials, 2,5-dimethoxyaniline and benzoyl chloride, may not have fully reacted.Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). • Stoichiometry: A slight excess of benzoyl chloride can be used to ensure the complete consumption of the aniline.[7] However, a large excess should be avoided to minimize diacylation. • Mixing: Vigorous stirring is crucial in a biphasic Schotten-Baumann reaction to maximize the interfacial area between the organic and aqueous layers.[7]
Hydrolysis of Benzoyl Chloride: Benzoyl chloride can react with water to form benzoic acid, reducing the amount available to react with the aniline.[8]Temperature Control: Keep the reaction temperature low, especially during the addition of benzoyl chloride, to minimize hydrolysis. An ice bath is recommended. • Rate of Addition: Add the benzoyl chloride dropwise to the reaction mixture. This minimizes its concentration at any given time, reducing the likelihood of hydrolysis.
Low Nucleophilicity of Aniline: Although 2,5-dimethoxyaniline is an electron-rich aniline, its nucleophilicity can be a factor.Base: Ensure a sufficient amount of a suitable base (e.g., aqueous NaOH or pyridine) is used to neutralize the HCl generated during the reaction.[2][3] The base also helps to deprotonate the aniline, increasing its nucleophilicity.[7]
Presence of Impurities in the Final Product Unreacted Starting Materials: Incomplete reaction can leave 2,5-dimethoxyaniline and benzoyl chloride (or its hydrolysis product, benzoic acid) in the crude product.Work-up: During the work-up, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted 2,5-dimethoxyaniline. A subsequent wash with a dilute base (e.g., saturated NaHCO₃ solution) will remove benzoic acid.
Formation of Diacylated Byproduct: The desired product, N-(2,5-dimethoxyphenyl)benzamide, can be further acylated to form N,N-dibenzoyl-2,5-dimethoxyaniline, especially with excess benzoyl chloride or at higher temperatures.Stoichiometry Control: Use a controlled amount of benzoyl chloride (a slight excess, e.g., 1.1 equivalents). • Slow Addition: Add the benzoyl chloride slowly to the reaction mixture. • Purification: The diacylated product can often be separated from the desired mono-acylated product by column chromatography or recrystallization.
Benzoic Acid: Present due to the hydrolysis of benzoyl chloride.Base Wash: A thorough wash of the organic layer with a basic solution (e.g., saturated sodium bicarbonate) during the work-up will convert benzoic acid to its water-soluble sodium salt, which can then be removed in the aqueous layer.
Oily Product Instead of a Solid Presence of Impurities: A significant amount of impurities can lower the melting point of the product, causing it to be an oil or a low-melting solid.Purification: Attempt purification by column chromatography on silica gel. After purification, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. • Recrystallization: If a small amount of solid can be obtained, use it to seed a recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Product is Colored Oxidation of Aniline: Electron-rich anilines like 2,5-dimethoxyaniline can be susceptible to oxidation, leading to colored impurities.Inert Atmosphere: While not always necessary for Schotten-Baumann reactions, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. • Purification: Recrystallization, often with the addition of activated charcoal, can help to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Schotten-Baumann synthesis of N-(2,5-dimethoxyphenyl)benzamide?

A1: The base, typically aqueous sodium hydroxide or pyridine, serves two primary functions. Firstly, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between 2,5-dimethoxyaniline and benzoyl chloride. This is crucial because the HCl would otherwise react with the starting aniline to form a non-nucleophilic ammonium salt, thereby quenching the reaction. Secondly, the base can deprotonate the aniline, increasing its nucleophilicity and promoting the reaction with the benzoyl chloride.[2][3][7]

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture at different time points and spot them on a TLC plate. By comparing the spots of the reaction mixture with the spots of the starting materials (2,5-dimethoxyaniline and benzoyl chloride), you can determine when the starting materials have been consumed and the product has formed.

Q3: What are the most common byproducts I should expect?

A3: The most common byproducts in this synthesis are:

  • Unreacted 2,5-dimethoxyaniline: Due to an incomplete reaction.

  • Benzoic acid: Formed from the hydrolysis of benzoyl chloride in the aqueous basic medium.[8]

  • N,N-dibenzoyl-2,5-dimethoxyaniline: This diacylated product can form if an excess of benzoyl chloride is used or if the reaction temperature is too high.

Q4: What is the best way to purify the crude N-(2,5-dimethoxyphenyl)benzamide?

A4: Purification can typically be achieved through recrystallization or column chromatography. For recrystallization, a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures should be chosen. Common solvent systems include ethanol/water or ethyl acetate/hexanes. If recrystallization is not sufficient to remove all impurities, column chromatography on silica gel is a more effective method.

Q5: My NMR spectrum shows unexpected peaks. What could they be?

A5: Unexpected peaks in the 1H or 13C NMR spectrum could correspond to the common byproducts.

  • Benzoic acid: Will show characteristic aromatic proton signals and a carboxylic acid proton signal (typically a broad singlet above 10 ppm in the 1H NMR).

  • N,N-dibenzoyl-2,5-dimethoxyaniline: The 1H NMR spectrum would likely show more complex aromatic signals compared to the mono-acylated product and would lack the N-H proton signal. The integration of the aromatic protons from the benzoyl groups would be double that of the 2,5-dimethoxyphenyl group protons.

  • Unreacted 2,5-dimethoxyaniline: The characteristic signals of this starting material would be present.

Experimental Protocols

Synthesis of N-(2,5-dimethoxyphenyl)benzamide via Schotten-Baumann Reaction

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • 2,5-Dimethoxyaniline

  • Benzoyl chloride

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Separatory funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 2,5-dimethoxyaniline (1.0 equivalent) in dichloromethane or diethyl ether.

  • Add a 10% aqueous solution of sodium hydroxide (2.0 equivalents).

  • Cool the mixture in an ice bath and stir vigorously.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 1-2 hours, or until TLC analysis indicates the consumption of the starting aniline.

  • Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

Byproduct Formation Condition Typical Yield Range (%) Removal Method
Benzoic AcidHydrolysis of benzoyl chlorideVariableBasic wash (e.g., NaHCO₃ solution) during work-up
N,N-dibenzoyl-2,5-dimethoxyanilineExcess benzoyl chloride, high temperature5 - 20%Column chromatography, Recrystallization
Unreacted 2,5-dimethoxyanilineIncomplete reactionVariableAcid wash (e.g., 1M HCl) during work-up

Mandatory Visualization

Synthesis_Byproducts cluster_byproducts Potential Byproducts Reactants 2,5-Dimethoxyaniline + Benzoyl Chloride Product N-(2,5-dimethoxyphenyl)benzamide (Desired Product) Reactants->Product Schotten-Baumann Reaction Diacylation N,N-Dibenzoyl-2,5-dimethoxyaniline Reactants->Diacylation Excess Benzoyl Chloride Hydrolysis Benzoic Acid Reactants->Hydrolysis Reaction with Water Unreacted Unreacted Starting Materials Reactants->Unreacted Incomplete Reaction

Caption: Common byproducts in N-(2,5-dimethoxyphenyl)benzamide synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Complete Reaction Complete Check_Reaction->Complete Extend_Time Increase Reaction Time &/or Temperature Incomplete->Extend_Time Yes Analyze_Impurities Analyze Impurities (NMR, TLC) Complete->Analyze_Impurities Diacylation Diacylation Product Present? Analyze_Impurities->Diacylation Benzoic_Acid Benzoic Acid Present? Analyze_Impurities->Benzoic_Acid Improve_Workup_Acid Improve Acid Wash in Work-up Analyze_Impurities->Improve_Workup_Acid Unreacted Aniline Optimize_Stoichiometry Optimize Stoichiometry & Temperature Diacylation->Optimize_Stoichiometry Yes Improve_Workup_Base Improve Basic Wash in Work-up Benzoic_Acid->Improve_Workup_Base Yes Purify Purify by Column Chromatography or Recrystallization Optimize_Stoichiometry->Purify Improve_Workup_Base->Purify Improve_Workup_Acid->Purify End End Purify->End Pure Product Extend_Time->Check_Reaction

Caption: Troubleshooting workflow for N-(2,5-dimethoxyphenyl)benzamide synthesis.

References

Technical Support Center: N-(2,5-dimethoxyphenyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(2,5-dimethoxyphenyl)benzamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-(2,5-dimethoxyphenyl)benzamide?

A1: The most prevalent and well-established method for synthesizing N-(2,5-dimethoxyphenyl)benzamide is through the Schotten-Baumann reaction. This reaction involves the acylation of 2,5-dimethoxyaniline with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3]

Q2: What are the primary starting materials and reagents required?

A2: The key reagents for this synthesis are:

  • 2,5-Dimethoxyaniline: The amine source.

  • Benzoyl Chloride: The acylating agent.

  • Base: Typically an aqueous solution of sodium hydroxide (NaOH) or an organic base like triethylamine (Et3N) or pyridine.[4][5]

  • Solvent: A suitable organic solvent, often a biphasic system with water, such as dichloromethane (DCM) or diethyl ether.[3]

Q3: What are the potential side reactions I should be aware of?

A3: The main side reaction of concern is the hydrolysis of benzoyl chloride by water or the aqueous base, which forms benzoic acid. This reduces the amount of acylating agent available for the desired reaction, thus lowering the yield of the final product. Vigorous stirring and controlled addition of reagents can help minimize this side reaction.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials (2,5-dimethoxyaniline) and the formation of the N-(2,5-dimethoxyphenyl)benzamide product. A typical mobile phase for TLC analysis of N-substituted benzamides is a mixture of hexane and ethyl acetate.[6]

Troubleshooting Guide

Low or No Product Yield

Q: I am getting a very low yield or no product at all. What could be the issue?

A: Several factors can contribute to low or no product yield. Here's a systematic approach to troubleshooting this issue:

  • Reagent Quality:

    • Benzoyl Chloride: Ensure that the benzoyl chloride is fresh and has been stored under anhydrous conditions. Exposure to moisture will lead to its hydrolysis into benzoic acid.

    • 2,5-Dimethoxyaniline: Check the purity of the 2,5-dimethoxyaniline. Impurities can interfere with the reaction.

  • Reaction Conditions:

    • Base Stoichiometry: An insufficient amount of base will result in the protonation of the unreacted amine by the HCl generated, rendering it non-nucleophilic and halting the reaction. At least one equivalent of base is required.[7]

    • Temperature: The reaction is typically performed at a low temperature (e.g., 0 °C) initially to control the exothermic nature of the reaction and minimize side reactions. Allowing the reaction to slowly warm to room temperature can then drive it to completion.[4]

    • Mixing: In a biphasic Schotten-Baumann reaction, vigorous stirring is crucial to maximize the interfacial area between the organic and aqueous layers, facilitating the reaction.

  • Work-up Procedure:

    • Ensure that the product is not being lost during the extraction and washing steps. Check the pH of the aqueous layer during work-up to ensure the product, which is neutral, remains in the organic phase.

Product Purity Issues

Q: My final product is impure. What are the likely contaminants and how can I remove them?

A: Common impurities include unreacted starting materials and byproducts from side reactions.

  • Unreacted 2,5-Dimethoxyaniline: This can be removed by washing the organic layer with a dilute acid solution (e.g., 1 M HCl) during the work-up. The amine will be protonated and move into the aqueous layer.[8]

  • Benzoic Acid: This byproduct from the hydrolysis of benzoyl chloride can be removed by washing the organic layer with a dilute base solution (e.g., saturated sodium bicarbonate). The benzoic acid will be deprotonated to sodium benzoate and dissolve in the aqueous layer.[4]

  • Other Unknown Impurities: If impurities persist, purification by recrystallization or column chromatography is recommended.

Experimental Protocols

Synthesis of N-(2,5-dimethoxyphenyl)benzamide (Schotten-Baumann Conditions)
  • In a round-bottom flask, dissolve 2,5-dimethoxyaniline (1.0 eq) in a suitable organic solvent like dichloromethane (DCM).

  • Add a base, such as triethylamine (1.1 eq) or an aqueous solution of sodium hydroxide.

  • Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add benzoyl chloride (1.05 eq) dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.[4][8]

Purification by Recrystallization
  • Dissolve the crude N-(2,5-dimethoxyphenyl)benzamide in a minimum amount of a hot solvent, such as ethanol.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Thin-Layer Chromatography (TLC) Analysis
  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point. The polarity can be adjusted to achieve an optimal Rf value for the product, typically between 0.3 and 0.5.[6][9]

  • Visualization: Visualize the spots under a UV lamp at 254 nm.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
2,5-DimethoxyanilineC₈H₁₁NO₂153.18Brown powder80-83
Benzoyl ChlorideC₇H₅ClO140.57Colorless liquid-1
N-(2,5-dimethoxyphenyl)benzamideC₁₅H₁₅NO₃257.29Off-white to light yellow solidNot specified

Table 2: Typical Schotten-Baumann Reaction Parameters for N-Aryl Benzamide Synthesis

ParameterConditionRationale
Temperature 0 °C to Room TemperatureControls initial exothermicity, then allows the reaction to proceed to completion.
Solvent Dichloromethane (DCM) / WaterBiphasic system separates reactants and base, minimizing benzoyl chloride hydrolysis.
Base Triethylamine (Et₃N) or NaOH (aq)Neutralizes HCl byproduct, driving the reaction forward.
Stoichiometry (Amine:Acyl Chloride:Base) 1 : 1.05 : 1.1A slight excess of acyl chloride and base ensures complete consumption of the limiting amine.
Reaction Time 2 - 6 hoursTypically sufficient for the reaction to reach completion at room temperature.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 2_5_dimethoxyaniline 2,5-Dimethoxyaniline reaction_step + 2_5_dimethoxyaniline->reaction_step benzoyl_chloride Benzoyl Chloride benzoyl_chloride->reaction_step base Base (e.g., NaOH) base->reaction_step Catalyst solvent Solvent (e.g., DCM/H2O) solvent->reaction_step Medium product N-(2,5-dimethoxyphenyl)benzamide reaction_step->product byproduct HCl (neutralized by base) reaction_step->byproduct

Caption: Reaction pathway for the synthesis of N-(2,5-dimethoxyphenyl)benzamide.

Troubleshooting_Workflow start Low or No Yield check_reagents Check Reagent Quality (Benzoyl Chloride, Amine) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use Fresh/Pure Reagents reagents_ok->replace_reagents No check_conditions Review Reaction Conditions (Stoichiometry, Temp, Mixing) reagents_ok->check_conditions Yes replace_reagents->check_reagents conditions_ok Conditions Correct? check_conditions->conditions_ok optimize_conditions Adjust Base Amount, Temperature, or Stirring Speed conditions_ok->optimize_conditions No check_workup Analyze Work-up Procedure conditions_ok->check_workup Yes optimize_conditions->check_conditions workup_ok Work-up Correct? check_workup->workup_ok modify_workup Modify Extraction/Washing Steps workup_ok->modify_workup No end_success Yield Improved workup_ok->end_success Yes modify_workup->check_workup

Caption: Troubleshooting workflow for low reaction yield.

Parameter_Relationships Yield Yield Purity Purity Base Base Base->Yield affects Base->Purity affects Temperature Temperature Temperature->Yield affects Temperature->Purity affects Mixing Mixing Mixing->Yield affects Reagent_Quality Reagent_Quality Reagent_Quality->Yield strongly affects Reagent_Quality->Purity strongly affects Reaction_Time Reaction_Time Reaction_Time->Yield affects

Caption: Key parameter relationships in the synthesis reaction.

References

Technical Support Center: Optimizing Reaction Conditions for N-(2,5-dimethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(2,5-dimethoxyphenyl)benzamide. It is designed for researchers, scientists, and drug development professionals to assist in optimizing their experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of N-(2,5-dimethoxyphenyl)benzamide via the Schotten-Baumann reaction of 2,5-dimethoxyaniline and benzoyl chloride.

Issue 1: Low or No Product Formation

Potential Cause Suggested Solution
Ineffective Base The base is crucial for neutralizing the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1][2] Ensure an adequate amount of base (typically 1.1 to 2 equivalents) is used. Consider switching to a stronger or more soluble base (see Table 1). For instance, pyridine can act as both a base and a catalyst.[1]
Hydrolysis of Benzoyl Chloride Benzoyl chloride readily reacts with water. Ensure all glassware is thoroughly dried and use anhydrous solvents. If using an aqueous base, the reaction should be vigorous to ensure the benzoylation of the amine is faster than the hydrolysis of the acyl chloride. A biphasic system with an organic solvent can help protect the benzoyl chloride from excessive hydrolysis.[2]
Low Reactivity of Amine While 2,5-dimethoxyaniline is an activated aniline, its nucleophilicity can be influenced by the reaction conditions. Ensure the reaction temperature is appropriate. Gentle heating may be required, but this can also increase the rate of side reactions.
Poor Quality Reagents Use freshly opened or purified reagents. Benzoyl chloride can degrade over time, and 2,5-dimethoxyaniline can oxidize and change color.

Issue 2: Presence of Impurities in the Crude Product

Impurity Identification Mitigation Strategy
Unreacted 2,5-dimethoxyaniline Visible as a distinct spot on a TLC plate (typically more polar than the product).Ensure the benzoyl chloride is the limiting reagent or use a slight excess (1.05-1.1 equivalents). Increase the reaction time or consider gentle heating.
Benzoic Acid An acidic impurity resulting from the hydrolysis of benzoyl chloride. Can be identified by a characteristic spot on TLC.Perform an aqueous workup with a wash using a mild base such as saturated sodium bicarbonate solution to extract the acidic benzoic acid into the aqueous layer.
Diacylated Product (N-benzoyl-N-(2,5-dimethoxyphenyl)benzamide) A less polar byproduct on TLC.Add the benzoyl chloride solution dropwise to the reaction mixture at a low temperature (e.g., 0-5 °C) to maintain a low concentration of the acylating agent.[3]
Polymeric/Tarry Materials Dark, insoluble materials.Can result from overheating or highly acidic/basic conditions. Maintain the recommended reaction temperature and ensure efficient stirring.

Issue 3: Difficulties in Product Purification

Problem Suggested Solution
Oily Product Instead of Solid The product may not have crystallized completely or may be impure.
Poor Recovery from Recrystallization The chosen solvent may be too good, or too much solvent was used.
Streaking on TLC Plate During Column Chromatography The compound may be too polar or interacting strongly with the silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of N-(2,5-dimethoxyphenyl)benzamide?

A1: The synthesis of N-(2,5-dimethoxyphenyl)benzamide is typically achieved through a Schotten-Baumann reaction, which is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2,5-dimethoxyaniline attacks the electrophilic carbonyl carbon of benzoyl chloride. A tetrahedral intermediate is formed, which then collapses, expelling a chloride ion. A base is used to neutralize the hydrochloric acid (HCl) byproduct.[4]

Q2: Why is a base necessary in this reaction?

A2: The reaction between an amine and an acyl chloride produces one equivalent of hydrochloric acid (HCl). The base neutralizes this acid, preventing it from protonating the unreacted 2,5-dimethoxyaniline. A protonated amine is no longer nucleophilic and cannot react with the benzoyl chloride, which would lead to a low yield.[1]

Q3: What are suitable bases and solvents for this synthesis?

A3: Common bases include aqueous solutions of sodium hydroxide or potassium hydroxide, as well as organic bases like pyridine and triethylamine. The choice of solvent often depends on the specific reaction conditions. A two-phase system with an organic solvent (like dichloromethane or diethyl ether) and an aqueous phase containing the base is frequently used.[2] This setup allows the base to neutralize the HCl in the aqueous phase while the reactants and product remain in the organic phase.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials (2,5-dimethoxyaniline and benzoyl chloride) on a TLC plate. The reaction is considered complete when the spot corresponding to the starting amine has disappeared and a new, typically less polar spot for the N-(2,5-dimethoxyphenyl)benzamide product is prominent.

Q5: What is the best way to purify the final product?

A5: After the reaction is complete, a standard aqueous workup is performed to remove the base, salts, and any water-soluble impurities. The crude product can then be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, or by column chromatography if significant impurities are present.

Q6: What are the expected spectral characteristics of N-(2,5-dimethoxyphenyl)benzamide?

A6: While specific data may vary slightly based on the solvent and instrument, you can expect the following characteristic signals:

  • ¹H NMR: Signals for the aromatic protons on both the benzoyl and the 2,5-dimethoxyphenyl rings, a singlet for the amide proton (N-H), and two singlets for the two methoxy groups (-OCH₃).

  • ¹³C NMR: Resonances for the carbonyl carbon of the amide, as well as for the aromatic carbons and the methoxy group carbons.

  • IR Spectroscopy: A characteristic absorption band for the N-H stretch (around 3300 cm⁻¹), a strong absorption for the C=O stretch of the amide (around 1650 cm⁻¹), and bands for C-H and C=C aromatic stretches.

Quantitative Data Summary

The following tables provide representative data on how reaction parameters can influence the synthesis of N-(2,5-dimethoxyphenyl)benzamide. Optimal conditions may vary depending on the scale and specific laboratory setup.

Table 1: Effect of Base on Reaction Yield

Base Equivalents Typical Yield (%) Notes
Sodium Hydroxide (aq)1.575-85Standard, cost-effective choice for Schotten-Baumann reactions.[4]
Potassium Carbonate2.070-80A milder base, may require longer reaction times.
Pyridine2.080-90Acts as both a base and a catalyst, often leading to higher yields.[1]
Triethylamine1.575-85An organic base, useful in anhydrous conditions.

Table 2: Effect of Solvent on Reaction Outcome

Solvent System Typical Yield (%) Notes
Dichloromethane/Water80-90A common biphasic system that facilitates separation and protects the acyl chloride from excessive hydrolysis.[2]
Tetrahydrofuran (THF)75-85A good solvent for both reactants, but a separate base is required.
Acetonitrile70-80Can be effective, especially in ultrasound-assisted reactions.[5]
Water (with base)60-75Can lead to significant hydrolysis of benzoyl chloride, potentially lowering the yield.

Table 3: Effect of Temperature on Reaction Time and Purity

Temperature (°C) Typical Reaction Time (h) Purity of Crude Product Notes
0-53-5HighLow temperature minimizes side reactions such as diacylation and hydrolysis of the acyl chloride.[3]
Room Temperature (~25)1-3Moderate to HighA good balance between reaction rate and purity for many Schotten-Baumann reactions.
40-500.5-1ModerateFaster reaction, but may lead to an increase in byproducts.

Experimental Protocols

Detailed Methodology for the Synthesis of N-(2,5-dimethoxyphenyl)benzamide

This protocol is a representative procedure based on the standard Schotten-Baumann reaction conditions.

Materials:

  • 2,5-Dimethoxyaniline

  • Benzoyl chloride

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Amine Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethoxyaniline (1.0 eq.) in dichloromethane (approx. 0.2 M).

  • Reaction Setup: Cool the flask in an ice bath to 0-5 °C with stirring.

  • Addition of Base: Slowly add 10% aqueous sodium hydroxide solution (1.5 eq.) to the amine solution.

  • Addition of Acyl Chloride: In a separate dropping funnel, dissolve benzoyl chloride (1.05 eq.) in a small amount of dichloromethane. Add this solution dropwise to the stirred biphasic mixture over 30 minutes, ensuring the temperature remains between 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude N-(2,5-dimethoxyphenyl)benzamide.

  • Purification: Purify the crude product by recrystallization from a suitable solvent such as an ethanol/water mixture.

Visualizations

experimental_workflow start Start dissolve_amine Dissolve 2,5-dimethoxyaniline in Dichloromethane start->dissolve_amine cool Cool to 0-5 °C dissolve_amine->cool add_base Add aq. NaOH cool->add_base add_benzoyl_chloride Add Benzoyl Chloride Solution Dropwise add_base->add_benzoyl_chloride react Stir at Room Temperature for 2-3 hours add_benzoyl_chloride->react workup Aqueous Workup (HCl, NaHCO3, Brine) react->workup dry Dry with MgSO4 workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify product N-(2,5-dimethoxyphenyl)benzamide purify->product

Caption: General workflow for the synthesis and purification of N-(2,5-dimethoxyphenyl)benzamide.

troubleshooting_low_yield start Low Product Yield check_reagents Are reagents fresh and pure? start->check_reagents yes1 Yes check_reagents->yes1 Yes no1 No check_reagents->no1 No check_conditions Are reaction conditions (base, solvent, temp) appropriate? yes1->check_conditions purify_reagents Purify or use new reagents no1->purify_reagents yes2 Yes check_conditions->yes2 Yes no2 No check_conditions->no2 No check_completion Is the reaction complete by TLC? yes2->check_completion optimize_conditions Optimize conditions (see Tables 1-3) no2->optimize_conditions yes3 Yes check_completion->yes3 Yes no3 No check_completion->no3 No workup_issue Investigate workup and purification for product loss yes3->workup_issue increase_time Increase reaction time or consider gentle heating no3->increase_time

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Purification of N-(2,5-dimethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during the synthesis of N-(2,5-dimethoxyphenyl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-(2,5-dimethoxyphenyl)benzamide?

A1: N-(2,5-dimethoxyphenyl)benzamide is typically synthesized via a nucleophilic acyl substitution, commonly known as the Schotten-Baumann reaction.[1][2][3] This involves the reaction of 2,5-dimethoxyaniline with benzoyl chloride in the presence of a base, such as sodium hydroxide or triethylamine, to neutralize the hydrochloric acid byproduct.[2][4]

Q2: What are the potential impurities I might encounter after synthesizing N-(2,5-dimethoxyphenyl)benzamide?

A2: Based on the Schotten-Baumann reaction conditions, several impurities can be present in the crude product. These may include:

  • Unreacted Starting Materials: Residual 2,5-dimethoxyaniline and benzoyl chloride.

  • Hydrolysis Product: Benzoic acid, formed from the hydrolysis of benzoyl chloride in the aqueous basic solution.[2]

  • Diacylated Byproduct: N,N-dibenzoyl-2,5-dimethoxyaniline, although typically a minor impurity with secondary anilines.

  • Base-related Impurities: Salts formed from the neutralization of HCl, such as sodium chloride or triethylamine hydrochloride.

Q3: My crude N-(2,5-dimethoxyphenyl)benzamide product is an oil and won't solidify. What should I do?

A3: Oiling out during purification is a common issue and can be caused by the presence of impurities that depress the melting point or a high concentration of the solute in the crystallization solvent.[5] First, ensure all residual solvent from the workup is removed under high vacuum. If it remains an oil, purification by column chromatography is the recommended next step to remove impurities. Once a purer fraction is obtained, attempting recrystallization from a different solvent system may yield a solid product.

Q4: What are the best analytical techniques to assess the purity of my N-(2,5-dimethoxyphenyl)benzamide?

A4: The purity of your compound can be effectively assessed using the following techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your sample and determine an appropriate solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to detect and quantify minor impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the desired product and identifying any organic impurities.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound.

Troubleshooting Guides

Recrystallization Troubleshooting
ProblemPossible CauseRecommended Solution
Compound does not dissolve in the hot solvent. The chosen solvent is not suitable for your compound.Select a more polar solvent. A good starting point for benzamides can be ethanol, ethyl acetate, or acetone.[8]
No crystals form upon cooling. The solution is too dilute, or the compound is too soluble in the chosen solvent at low temperatures.1. Try to induce crystallization by scratching the inside of the flask with a glass rod. 2. Add a seed crystal of pure N-(2,5-dimethoxyphenyl)benzamide. 3. Evaporate some of the solvent to increase the concentration and cool again. 4. Add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy, then gently heat until it is clear and allow to cool slowly. A common combination is ethanol/water.[5]
The product "oils out" instead of crystallizing. The solution is too concentrated, the cooling is too rapid, or there are significant impurities present.1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent. 3. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. 4. If oiling persists, the crude product may require purification by column chromatography before recrystallization.[5]
Low recovery of the purified product. The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.1. Ensure the solution is cooled in an ice bath for a sufficient amount of time (e.g., 30 minutes) to maximize precipitation. 2. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Colored impurities remain in the final product. The colored impurity has similar solubility properties to your product in the chosen solvent.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may also adsorb some of your product, potentially lowering the yield. 2. Attempt recrystallization from a different solvent system.
Column Chromatography Troubleshooting
ProblemPossible CauseRecommended Solution
Poor separation of the desired product from impurities. The chosen eluent system does not have the optimal polarity.1. Develop an appropriate solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound. A common eluent for benzamides is a mixture of hexane and ethyl acetate.[9] 2. Use a shallower solvent gradient during elution.
The compound does not move from the origin (streaks at the top of the column). The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
The compound runs with the solvent front. The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Tailing of the spot on the column/TLC. The compound is interacting too strongly with the stationary phase (silica gel), which can be acidic. The sample may be overloaded.1. Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to neutralize the acidic sites on the silica gel. 2. Ensure you are not loading too much crude material onto the column. As a general rule, use a silica gel to crude product weight ratio of at least 30:1.
Cracking or channeling of the silica gel bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification process.

Experimental Protocols

General Synthesis of N-(2,5-dimethoxyphenyl)benzamide (Schotten-Baumann Conditions)

This is a general procedure and may require optimization.

  • Dissolve 2,5-dimethoxyaniline (1.0 eq.) in a suitable organic solvent such as dichloromethane or diethyl ether in a flask.

  • Add an aqueous solution of sodium hydroxide (2.0 eq., e.g., 2 M).

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add benzoyl chloride (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization (Ethanol/Water System)
  • Transfer the crude N-(2,5-dimethoxyphenyl)benzamide to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution should be hot filtered.

  • To the hot, clear solution, add warm water dropwise until the solution becomes faintly and persistently cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water.

  • Dry the crystals under vacuum.

Purification by Column Chromatography (Hexane/Ethyl Acetate System)
  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow Start Start Reaction Schotten-Baumann Reaction: 2,5-dimethoxyaniline + Benzoyl Chloride Start->Reaction Workup Aqueous Workup (Acid/Base Washes) Reaction->Workup Crude_Product Crude N-(2,5-dimethoxyphenyl)benzamide Workup->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure N-(2,5-dimethoxyphenyl)benzamide Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Experimental workflow for the synthesis and purification of N-(2,5-dimethoxyphenyl)benzamide.

G cluster_reactants Starting Materials & Reagents cluster_products Products & Byproducts cluster_impurities Potential Impurities Aniline 2,5-dimethoxyaniline Product N-(2,5-dimethoxyphenyl)benzamide Aniline->Product Reacts with Unreacted_Aniline Unreacted 2,5-dimethoxyaniline Aniline->Unreacted_Aniline Can remain Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Product Benzoic_Acid Benzoic Acid (from hydrolysis) Benzoyl_Chloride->Benzoic_Acid Hydrolyzes to Base Base (e.g., NaOH) Salt Salt (e.g., NaCl) Base->Salt Neutralizes HCl to form

Caption: Logical relationships between reactants, products, and potential impurities.

References

Technical Support Center: N-(2,5-dimethoxyphenyl)benzamide Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of N-(2,5-dimethoxyphenyl)benzamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for N-(2,5-dimethoxyphenyl)benzamide?

A1: Based on the functional groups present (amide, ether), N-(2,5-dimethoxyphenyl)benzamide is susceptible to degradation through several pathways. The most common are hydrolysis, oxidation, photolysis, and thermolysis.[1] Forced degradation studies are essential to identify the specific degradation products and understand the molecule's intrinsic stability.[2]

Q2: How can I assess the stability of my N-(2,5-dimethoxyphenyl)benzamide sample?

A2: Stability is assessed through forced degradation studies, where the compound is subjected to stress conditions more severe than accelerated stability testing.[1][3] These studies help to establish the degradation profile and develop stability-indicating analytical methods.[2] Key conditions to test include a range of pH values for hydrolysis, exposure to an oxidizing agent, heat, and light.[1]

Q3: What analytical techniques are suitable for analyzing N-(2,5-dimethoxyphenyl)benzamide and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) coupled with a UV or photodiode array (PDA) detector, is the most common and effective technique for separating and quantifying N-(2,5-dimethoxyphenyl)benzamide and its degradation products.[4] For the structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[4]

Q4: What is a reasonable target for degradation in forced degradation studies?

A4: A target degradation of 5% to 20% is generally considered appropriate to demonstrate the specificity of a chromatographic assay.[1][5] If no degradation is observed under stressed conditions, the study can be terminated, indicating the molecule's stability under those specific conditions.[1]

Troubleshooting Guide

Issue 1: No degradation is observed under any stress conditions.

  • Possible Cause: The stress conditions may not be harsh enough.

  • Solution: Increase the duration of exposure, the temperature, or the concentration of the stressor (e.g., acid, base, or oxidizing agent). For photostability, ensure the light source provides the appropriate wavelength and intensity as per ICH Q1B guidelines.[6][7]

Issue 2: The primary peak in the chromatogram is significantly broadened or shows poor shape after stress testing.

  • Possible Cause: The degradation products may be co-eluting with the parent compound.

  • Solution: Optimize the HPLC method. This can include changing the mobile phase composition, gradient slope, column temperature, or stationary phase to improve the resolution between the parent peak and the degradation products.

Issue 3: Unexpected peaks appear in the chromatogram of the control sample.

  • Possible Cause: The compound may be unstable in the solvent used for the study or the solvent itself may be contaminated.

  • Solution: Run a blank (solvent only) to check for contamination. Assess the stability of the compound in the chosen solvent at the storage temperature of the samples. If necessary, select a different, more inert solvent.

Issue 4: The mass balance of the assay is poor (sum of the parent compound and degradation products is significantly less than 100%).

  • Possible Cause: Some degradation products may not be eluting from the column or may not be detectable by the UV detector (e.g., lack a chromophore).

  • Solution: Use a more universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in conjunction with the UV detector. Ensure the analytical method is capable of eluting all potential degradation products by modifying the mobile phase or gradient.

Experimental Protocols

The following are example protocols for conducting forced degradation studies on N-(2,5-dimethoxyphenyl)benzamide. The concentration of the compound and the specific conditions may need to be adjusted based on its solubility and reactivity.

1. Sample Preparation Prepare a stock solution of N-(2,5-dimethoxyphenyl)benzamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Acid and Base Hydrolysis

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat the solution at 80°C for 2 hours. After cooling, neutralize the solution with 0.1 N NaOH and dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat the solution at 80°C for 2 hours.[8] After cooling, neutralize the solution with 0.1 N HCl and dilute to a suitable concentration with the mobile phase for HPLC analysis.

3. Oxidative Degradation

  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for 24 hours.[8] Dilute to a suitable concentration with the mobile phase for HPLC analysis.

4. Thermal Degradation

  • Expose the solid N-(2,5-dimethoxyphenyl)benzamide powder to a dry heat of 105°C for 24 hours.[8] After cooling, dissolve the sample in the initial solvent and dilute to a suitable concentration for HPLC analysis.

5. Photolytic Degradation

  • Expose a solution of N-(2,5-dimethoxyphenyl)benzamide (e.g., in methanol) and the solid powder to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[6][7] A dark control sample should be stored under the same conditions but protected from light. Analyze the samples by HPLC.

Data Presentation

The following tables present hypothetical data for the forced degradation of N-(2,5-dimethoxyphenyl)benzamide to illustrate how results can be summarized.

Table 1: Summary of Forced Degradation Results

Stress Condition% Degradation of N-(2,5-dimethoxyphenyl)benzamideNumber of Degradation Products
0.1 N HCl (80°C, 2h)15.22
0.1 N NaOH (80°C, 2h)22.53
3% H₂O₂ (RT, 24h)8.71
Heat (105°C, 24h)5.11
Light (ICH Q1B)11.32

Table 2: Chromatographic Data of Major Degradation Products

Stress ConditionDegradation ProductRetention Time (min)Relative Retention Time
0.1 N HClDP-H14.80.80
DP-H27.21.20
0.1 N NaOHDP-B13.50.58
DP-B24.80.80
DP-B38.11.35
3% H₂O₂DP-O16.51.08
HeatDP-T15.50.92
LightDP-P16.81.13
DP-P27.51.25
(Retention time of N-(2,5-dimethoxyphenyl)benzamide is 6.0 min)

Visualizations

The following diagrams illustrate the experimental workflow for forced degradation studies and a plausible degradation pathway for N-(2,5-dimethoxyphenyl)benzamide.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution N-(2,5-dimethoxyphenyl)benzamide Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 80°C) Stock_Solution->Acid Base Base Hydrolysis (0.1N NaOH, 80°C) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal Degradation (Solid, 105°C) Stock_Solution->Thermal Photo Photolytic Degradation (ICH Q1B) Stock_Solution->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS_NMR LC-MS / NMR (Structure Elucidation) HPLC->LCMS_NMR If unknown peaks are detected

Caption: Experimental workflow for forced degradation studies.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis Parent N-(2,5-dimethoxyphenyl)benzamide Benzoic_Acid Benzoic Acid Parent->Benzoic_Acid Amide Cleavage Dimethoxyaniline 2,5-Dimethoxyaniline Parent->Dimethoxyaniline Amide Cleavage N_Oxide N-Oxide Derivative Parent->N_Oxide Rearranged_Product Rearranged Isomer Parent->Rearranged_Product

Caption: Plausible degradation pathways for N-(2,5-dimethoxyphenyl)benzamide.

References

Technical Support Center: Resolving Impurities in N-(2,5-dimethoxyphenyl)benzamide Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering impurities in their N-(2,5-dimethoxyphenyl)benzamide samples. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation in a clear, question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a sample of N-(2,5-dimethoxyphenyl)benzamide synthesized via the Schotten-Baumann reaction?

A1: Impurities in N-(2,5-dimethoxyphenyl)benzamide samples typically arise from starting materials, side-reactions, or degradation. The most common synthesis involves the reaction of 2,5-dimethoxyaniline with benzoyl chloride.[1][2] Potential impurities include:

  • Unreacted Starting Materials:

    • 2,5-dimethoxyaniline

    • Benzoyl chloride

  • Byproducts of the Synthesis Reaction:

    • Benzoic acid (from the hydrolysis of benzoyl chloride).

    • N,N-dibenzoyl-2,5-dimethoxyaniline (from double acylation of the amine).

  • Degradation Products:

    • Hydrolysis of the amide bond can lead to the formation of benzoic acid and 2,5-dimethoxyaniline.

Q2: What analytical techniques are recommended for identifying and quantifying impurities in my N-(2,5-dimethoxyphenyl)benzamide sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile.

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities. A reverse-phase C18 column with a gradient elution of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) is a common starting point.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): A powerful tool for the structural elucidation of the main product and any unknown impurities.[4] It can help identify the presence of starting materials or side-products by comparing the spectra to known standards.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Highly sensitive for identifying and quantifying trace impurities, especially when coupled with high-resolution mass spectrometry for accurate mass measurements.[3][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying volatile and semi-volatile impurities.

Q3: My NMR spectrum shows unexpected peaks. How can I determine if they are impurities?

A3: First, compare the spectrum to a reference spectrum of pure N-(2,5-dimethoxyphenyl)benzamide if available. If not, analyze the chemical shifts, integration values, and coupling constants of the unexpected signals.

  • Starting Materials: Look for characteristic peaks of 2,5-dimethoxyaniline (aromatic protons in a different substitution pattern and a primary amine signal) or benzoic acid (a carboxylic acid proton signal).

  • Solvent Residues: Check for common solvent peaks (e.g., ethyl acetate, hexane, dichloromethane).

  • Structural Elucidation: For significant unknown impurities, consider 2D NMR techniques (like COSY and HSQC) to help piece together the structure.

Q4: What are the best methods for purifying crude N-(2,5-dimethoxyphenyl)benzamide?

A4: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product.[6][7][8] A good solvent for recrystallization will dissolve the N-(2,5-dimethoxyphenyl)benzamide well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures. Ethanol, isopropanol, or mixtures of ethanol and water are good starting points to test.[6][9]

  • Column Chromatography: For separating mixtures with multiple components or when impurities have similar solubility to the product, silica gel column chromatography is recommended.[10][11] A common eluent system is a gradient of hexane and ethyl acetate.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem: Low Purity After Synthesis
Possible Cause Troubleshooting Step
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or adding a slight excess of the limiting reagent.
Hydrolysis of benzoyl chlorideEnsure all glassware is dry and use an anhydrous solvent. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Add the benzoyl chloride slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the exothermic reaction.[10]
Inefficient work-upDuring the aqueous work-up, ensure thorough washing with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted benzoyl chloride and benzoic acid. Follow with a brine wash to remove residual water.[1][10]
Problem: Difficulty in Removing a Specific Impurity
Impurity Type Recommended Action
Unreacted 2,5-dimethoxyaniline This basic impurity can often be removed by washing the organic layer with a dilute acid solution (e.g., 1 M HCl) during the work-up.[12]
Benzoic Acid This acidic impurity can be removed by washing the organic layer with a dilute base solution (e.g., saturated sodium bicarbonate or 1 M NaOH) during the work-up.[2]
Closely-related structural isomers or byproducts If recrystallization is ineffective, column chromatography is the preferred method. Use a shallow gradient and consider trying different solvent systems to improve separation.[11]

Quantitative Data Summary

The following table provides typical analytical parameters for N-(2,5-dimethoxyphenyl)benzamide analysis.

ParameterTypical Value/RangeMethod
Purity (Research Grade) >98%HPLC
Melting Point Varies based on purityMelting Point Apparatus
¹H NMR Chemical Shifts (indicative) Aromatic protons: ~6.8-8.0 ppm; Methoxy protons: ~3.8 ppm; Amide proton: ~8.5-9.5 ppmNMR Spectroscopy
¹³C NMR Chemical Shifts (indicative) Carbonyl carbon: ~165 ppm; Aromatic carbons: ~110-155 ppm; Methoxy carbons: ~56 ppmNMR Spectroscopy

Experimental Protocols

Protocol 1: Synthesis of N-(2,5-dimethoxyphenyl)benzamide

This protocol is a general procedure based on the Schotten-Baumann reaction.

  • Dissolve 2,5-dimethoxyaniline (1.0 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane or THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Add a base , such as triethylamine (1.1 equivalents) or pyridine (1.1 equivalents), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.[1][2]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization
  • Select a suitable solvent by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. Ethanol or ethanol/water mixtures are good starting points.[6]

  • Dissolve the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

  • Perform a hot filtration if any insoluble impurities are present.

  • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Cool the flask in an ice bath for 15-30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Protocol 3: Purification by Column Chromatography
  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or a low percentage of ethyl acetate in hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimum amount of the chromatography solvent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). Collect fractions and monitor them by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Impurity_Troubleshooting_Workflow start Crude N-(2,5-dimethoxyphenyl)benzamide Sample analytical_chem Perform Analytical Chemistry (HPLC, NMR, LC-MS) start->analytical_chem identify_impurities Identify Impurities analytical_chem->identify_impurities unreacted_sm Unreacted Starting Materials (2,5-dimethoxyaniline, benzoyl chloride) identify_impurities->unreacted_sm byproducts Reaction Byproducts (Benzoic Acid) identify_impurities->byproducts unknown Unknown Impurities identify_impurities->unknown purification_choice Select Purification Method unreacted_sm->purification_choice acid_base_wash Acid/Base Wash during Work-up byproducts->acid_base_wash further_analysis Further Spectroscopic Analysis (e.g., 2D NMR, HRMS) unknown->further_analysis recrystallization Recrystallization purification_choice->recrystallization Minor Impurities column_chrom Column Chromatography purification_choice->column_chrom Major/Multiple Impurities pure_product Pure Product (>98%) recrystallization->pure_product column_chrom->pure_product acid_base_wash->purification_choice further_analysis->purification_choice

Caption: Troubleshooting workflow for impurity resolution.

Synthesis_and_Impurities cluster_reactants Starting Materials cluster_reaction Schotten-Baumann Reaction cluster_products Products and Impurities 2_5_dimethoxyaniline 2,5-Dimethoxyaniline reaction Base (e.g., Triethylamine) Anhydrous Solvent 2_5_dimethoxyaniline->reaction benzoyl_chloride Benzoyl Chloride benzoyl_chloride->reaction impurity2 Benzoic Acid (from hydrolysis of Benzoyl Chloride) benzoyl_chloride->impurity2 H₂O product N-(2,5-dimethoxyphenyl)benzamide reaction->product impurity1 Unreacted 2,5-dimethoxyaniline reaction->impurity1 Purification_Workflow crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry pure Pure Crystalline Product dry->pure

References

Technical Support Center: Synthesis of N-(2,5-dimethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2,5-dimethoxyphenyl)benzamide using alternative catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the limitations of traditional methods for synthesizing N-(2,5-dimethoxyphenyl)benzamide that necessitate alternative catalysts?

A1: Traditional methods often rely on stoichiometric coupling reagents (e.g., DCC, EDC, HATU) or the conversion of benzoic acid to a more reactive acyl chloride.[1][2] These approaches suffer from poor atom economy, the generation of significant chemical waste, and the use of hazardous reagents.[2][3] Alternative catalytic methods aim to address these limitations by offering milder reaction conditions, improved sustainability, and often simpler purification procedures.[4]

Q2: What are the most promising alternative catalytic systems for the synthesis of N-(2,5-dimethoxyphenyl)benzamide?

A2: Several alternative catalytic systems show promise for the synthesis of N-aryl amides. These include:

  • Heterogeneous Lewis Acids (e.g., Niobium(V) oxide - Nb₂O₅): These are solid catalysts that are easily recoverable and reusable. Nb₂O₅ has demonstrated high activity and tolerance to basic functional groups and water, which is a byproduct of the reaction.[5][6][7]

  • Boronic Acids: These catalysts can facilitate the direct amidation of carboxylic acids and amines under relatively mild conditions, often with azeotropic removal of water.[8][9]

  • Photocatalysts (e.g., Eosin Y): Visible-light photocatalysis offers a green and mild approach to amide bond formation, often proceeding at room temperature.[10][11][12]

  • Enzymatic Catalysts (e.g., Nitrile Hydratase, Amidase): Biocatalysts offer high selectivity and operate under environmentally benign aqueous conditions.[13][14][15]

Q3: How do I choose the most suitable alternative catalyst for my specific needs?

A3: The choice of catalyst depends on several factors:

  • Scale of reaction: For large-scale synthesis, a reusable heterogeneous catalyst like Nb₂O₅ may be more cost-effective.[6][7]

  • Functional group tolerance: If your substrates contain sensitive functional groups, a mild photocatalytic or enzymatic method might be preferable.

  • Green chemistry considerations: Enzymatic and photocatalytic methods are generally considered more environmentally friendly.[2][12]

  • Availability of starting materials: Some methods may require specific precursors. For instance, some enzymatic routes might start from nitriles rather than carboxylic acids.[16]

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered when using specific alternative catalysts for the synthesis of N-(2,5-dimethoxyphenyl)benzamide.

Catalyst System 1: Niobium(V) Oxide (Nb₂O₅)

Experimental Protocol

A mixture of 2,5-dimethoxybenzoic acid (1.0 mmol), 2,5-dimethoxyaniline (1.0 mmol), and Nb₂O₅ (50 mg, calcined at 500 °C) in toluene (5 mL) is heated at reflux with a Dean-Stark trap for 12-24 hours. The reaction progress is monitored by TLC. After completion, the catalyst is filtered off, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography.[5][7]

Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Low or no conversion 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Water poisoning of the catalyst.1. Ensure the Nb₂O₅ is properly activated by calcination at a high temperature (e.g., 500 °C).[6] 2. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC. 3. Although Nb₂O₅ is water-tolerant, efficient removal of water via azeotropic distillation (Dean-Stark trap) is crucial for driving the equilibrium towards the product.[7]
Formation of side products 1. Thermal degradation of starting materials or product at high temperatures.1. Consider using a lower boiling point solvent that still allows for azeotropic water removal, or slightly reduce the reaction temperature and extend the reaction time.
Difficulty in catalyst recovery 1. Fine particle size of the catalyst.1. Use centrifugation in addition to filtration to recover the catalyst.

Logical Troubleshooting Workflow

start Low Yield with Nb₂O₅ check_catalyst Is the catalyst properly activated? start->check_catalyst check_conditions Are reaction temperature and time sufficient? check_catalyst->check_conditions Yes activate_catalyst Re-activate catalyst by calcination. check_catalyst->activate_catalyst No check_water_removal Is water being effectively removed? check_conditions->check_water_removal Yes increase_temp_time Increase temperature or prolong reaction time. check_conditions->increase_temp_time No optimize_water_removal Ensure Dean-Stark trap is functioning correctly. check_water_removal->optimize_water_removal No success Yield Improved check_water_removal->success Yes activate_catalyst->success increase_temp_time->success optimize_water_removal->success

Caption: Troubleshooting workflow for low yield in Nb₂O₅-catalyzed amidation.

Catalyst System 2: Boronic Acid

Experimental Protocol

A solution of 2,5-dimethoxybenzoic acid (1.0 mmol), 2,5-dimethoxyaniline (1.2 mmol), and an arylboronic acid catalyst (e.g., 2-sulfonatobenzeneboronic acid, 10 mol%) in toluene (10 mL) is heated to reflux with a Dean-Stark trap and 3 Å molecular sieves for 12-24 hours. After cooling, the reaction mixture is washed with saturated NaHCO₃ solution and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.[8][9]

Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Low yield 1. Inefficient water removal. 2. Catalyst deactivation. 3. Unfavorable equilibrium.1. Ensure molecular sieves are activated and the Dean-Stark trap is working efficiently. 2. The presence of certain functional groups can deactivate the boronic acid catalyst.[17] Consider screening different substituted arylboronic acid catalysts.[9] 3. Use a slight excess of the amine to shift the equilibrium towards the product.
Protodeboronation of the catalyst 1. Presence of water or protic impurities. 2. High reaction temperatures.1. Use anhydrous solvents and reagents. 2. Attempt the reaction at the lowest effective temperature.
Formation of boroxine anhydrides 1. This is a common deactivation pathway for boronic acid catalysts.1. Some studies suggest that the choice of solvent can influence the formation of inactive boroxines.[17] Consider screening alternative solvents.

Experimental Workflow

start Start: Prepare Reactants mix Mix Benzoic Acid, Aniline, Boronic Acid Catalyst, and Molecular Sieves in Toluene start->mix reflux Heat to Reflux with Dean-Stark Trap mix->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Workup (NaHCO₃, Brine) monitor->workup Reaction Complete dry Dry Organic Layer workup->dry purify Purify by Column Chromatography dry->purify product Final Product purify->product

Caption: Experimental workflow for boronic acid-catalyzed amidation.

Catalyst System 3: Photocatalysis (Eosin Y)

Experimental Protocol

In a vial, 2,5-dimethoxybenzoic acid (1.0 mmol), 2,5-dimethoxyaniline (1.2 mmol), and Eosin Y (2 mol%) are dissolved in a suitable solvent (e.g., DMSO or acetonitrile, 5 mL). The mixture is degassed and then stirred under visible light irradiation (e.g., from a compact fluorescent lamp) at room temperature for 24-48 hours. The reaction progress is monitored by TLC. After completion, the solvent is removed, and the residue is purified by column chromatography.[2][12]

Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
No reaction 1. Insufficient light source. 2. Presence of oxygen. 3. Incorrect solvent.1. Ensure the light source has the appropriate wavelength to excite the photocatalyst. 2. Thoroughly degas the reaction mixture with an inert gas (e.g., argon or nitrogen) as oxygen can quench the excited state of the photocatalyst. 3. The choice of solvent is critical in photocatalysis. Screen different polar aprotic solvents.
Low yield 1. Catalyst photobleaching. 2. Low quantum yield. 3. Side reactions.1. If the color of the catalyst fades, it may be decomposing. Consider adding the catalyst in portions or using a more robust photocatalyst. 2. Increase the catalyst loading or use a more intense light source. 3. The radical intermediates in photocatalysis can sometimes lead to undesired side products. Adjusting the solvent or additives may help.
Reaction is slow 1. Low light intensity. 2. Low catalyst concentration.1. Move the light source closer to the reaction vessel or use a more powerful lamp. 2. Incrementally increase the catalyst loading.

Signaling Pathway Analogy for Photocatalysis

light Visible Light catalyst Eosin Y (Ground State) light->catalyst Absorption excited_catalyst Eosin Y* (Excited State) catalyst->excited_catalyst acid Benzoic Acid Derivative excited_catalyst->acid Energy/Electron Transfer radical_intermediate Radical Intermediates acid->radical_intermediate amine Aniline Derivative product N-Aryl Benzamide amine->product radical_intermediate->amine Reaction

Caption: Simplified representation of a photocatalytic amidation pathway.

Catalyst System 4: Enzymatic Synthesis

Experimental Protocol

In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), 2,5-dimethoxybenzonitrile (as a starting material for a nitrile hydratase-based approach) or 2,5-dimethoxybenzoic acid and 2,5-dimethoxyaniline (for a ligase-based approach) are added. The corresponding enzyme (e.g., a whole-cell suspension of E. coli expressing a nitrile hydratase, or an isolated ligase with ATP) is added.[15][16] The mixture is gently agitated at a controlled temperature (e.g., 30 °C) for 24-72 hours. The reaction is monitored by HPLC. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated. Purification is performed by column chromatography.

Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
No or low enzyme activity 1. Incorrect pH or temperature. 2. Presence of inhibitors. 3. Enzyme denaturation. 4. Substrate not recognized by the enzyme.1. Optimize the pH and temperature according to the enzyme's specifications.[18] 2. Ensure all reagents are pure and free from heavy metals or other potential enzyme inhibitors. 3. Handle and store the enzyme as recommended to prevent denaturation. 4. Enzyme specificity is high. The chosen enzyme may not be suitable for the substrates. It may be necessary to screen different enzymes or use an engineered variant.[13]
Low product yield 1. Substrate or product inhibition. 2. Unfavorable reaction equilibrium.1. High concentrations of substrate or product can inhibit the enzyme. Try adding the substrate in portions. 2. For ligase-catalyzed reactions, ensure a sufficient supply of the energy source (e.g., ATP).[15] For hydrolase-catalyzed reactions in reverse, removing water (e.g., by using a biphasic system) can shift the equilibrium.
Difficult product extraction 1. Emulsion formation. 2. Product has some water solubility.1. Centrifuge the mixture to break the emulsion. 2. Perform multiple extractions with the organic solvent.

Enzymatic Reaction Logical Pathway

substrate Substrate(s) (Acid + Amine or Nitrile) enzyme Enzyme Active Site substrate->enzyme Binding es_complex Enzyme-Substrate Complex enzyme->es_complex transition_state Transition State Stabilization es_complex->transition_state Catalysis ep_complex Enzyme-Product Complex transition_state->ep_complex product Product (N-Aryl Benzamide) ep_complex->product Release product->enzyme Enzyme Regenerated

Caption: A generalized pathway for an enzyme-catalyzed reaction.

Quantitative Data Summary

The following table provides a comparative overview of representative data for different catalytic systems in N-aryl amide synthesis. Note that the exact values can vary significantly based on the specific substrates and reaction conditions.

Catalyst SystemCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Typical Yield (%)Key Advantages
Nb₂O₅ [5][7]Heterogeneous (w/w)110-15012-4870-95Reusable, water-tolerant, simple workup.
Boronic Acid [8][9]5-1580-11012-2460-90Mild conditions, commercially available.
Photocatalysis (Eosin Y) [2][12]1-525 (Room Temp.)24-7250-85Very mild conditions, green solvent compatibility.
Enzymatic [15][16]Biocatalyst25-4024-72Substrate dependentHigh selectivity, aqueous media, environmentally benign.

References

managing reaction exotherms in N-(2,5-dimethoxyphenyl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing reaction exotherms during the synthesis of N-(2,5-dimethoxyphenyl)benzamide. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during this chemical process.

Troubleshooting Exothermic Reactions

Question: My reaction is exhibiting a rapid and uncontrolled temperature increase. What immediate steps should I take?

Answer: An uncontrolled temperature increase, or thermal runaway, is a critical safety concern.[1] Immediate action is required to prevent pressure buildup and potential reactor failure.

  • Stop Reagent Addition: Immediately cease the addition of benzoyl chloride.

  • Enhance Cooling: Ensure the cooling bath (e.g., ice-water or dry ice-acetone) is making good contact with the reaction flask and has sufficient capacity. Add more cooling agent if necessary.

  • Increase Stirring: If safe to do so, increase the stirring rate to improve heat transfer to the cooling medium.

  • Prepare for Quenching: Have a quenching agent, such as a cold, weak acid solution, ready to neutralize the reaction if it cannot be brought under control.

Question: What are the primary causes of a strong exotherm in this synthesis?

Answer: The acylation of 2,5-dimethoxyaniline with benzoyl chloride is an exothermic reaction.[2] Several factors can exacerbate the exotherm:

  • Rate of Addition: Adding the benzoyl chloride too quickly is the most common cause of a rapid temperature spike.

  • Concentration: High concentrations of reactants will lead to a faster reaction rate and greater heat generation per unit volume.

  • Inadequate Cooling: Insufficient cooling capacity or poor heat transfer will fail to dissipate the heat generated by the reaction.

  • Choice of Base: Stronger bases can accelerate the reaction rate, leading to a more significant exotherm.

Question: How can I prevent a dangerous exotherm from occurring?

Answer: Proactive measures are key to maintaining control over the reaction temperature.

  • Controlled Addition: Add the benzoyl chloride dropwise or via a syringe pump to maintain a steady internal temperature.

  • Adequate Cooling: Use a cooling bath and monitor the internal reaction temperature with a thermometer.

  • Appropriate Solvent Volume: Ensure sufficient solvent is used to dissipate the heat generated.

  • Pre-cooling: Cool the solution of 2,5-dimethoxyaniline and base before beginning the addition of benzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction temperature for the synthesis of N-(2,5-dimethoxyphenyl)benzamide?

A1: The reaction is typically carried out at a low temperature, often between 0 °C and 10 °C, especially during the addition of benzoyl chloride, to control the exotherm.[3]

Q2: Which solvents are suitable for this reaction?

A2: Aprotic solvents such as dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF) are commonly used.[4][5]

Q3: What bases are appropriate for this Schotten-Baumann reaction?

A3: An aqueous solution of a base like sodium hydroxide is often used in a two-phase system.[5] Organic bases such as triethylamine or pyridine can also be employed, typically in a single-phase system.[3]

Q4: Are there any specific hazards associated with the reagents?

A4: Yes, benzoyl chloride is corrosive, a lachrymator, and reacts violently with water.[6][7][8][9] 2,5-dimethoxyaniline is toxic and an irritant. Always handle these chemicals in a fume hood with appropriate personal protective equipment (PPE).

Q5: Can this reaction be safely scaled up?

A5: Yes, but careful consideration must be given to heat management. As the reaction scale increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A pilot plant or specialized scale-up reactor with efficient cooling and controlled dosing systems is recommended for larger quantities.

Quantitative Data and Reaction Parameters

The following tables summarize key parameters for managing the exotherm in N-(2,5-dimethoxyphenyl)benzamide synthesis.

Table 1: Reactant and Solvent Parameters

ParameterRecommended RangeRationale for Exotherm Control
Concentration of 2,5-dimethoxyaniline0.1 - 0.5 MLower concentrations provide a larger heat sink.
Benzoyl Chloride1.0 - 1.2 equivalentsA slight excess ensures complete reaction without a large unreacted amount.
SolventDichloromethane, THFAprotic solvents that are stable under the reaction conditions.
BaseTriethylamine, Pyridine, aq. NaOHChoice of base can influence reaction rate and work-up procedure.

Table 2: Temperature and Addition Rate Control

ParameterRecommended SettingRationale for Exotherm Control
Initial Reaction Temperature0 - 5 °CLower temperatures slow the reaction rate, allowing for better control.
Benzoyl Chloride Addition RateMaintain internal temp. < 10 °CSlow, controlled addition is critical to prevent heat accumulation.
Post-addition Stirring Time1 - 4 hoursAllows the reaction to proceed to completion at a controlled temperature.
Reaction MonitoringTLC, LC-MSConfirms the consumption of starting material before warming or work-up.

Experimental Protocol

This protocol is for the laboratory-scale synthesis of N-(2,5-dimethoxyphenyl)benzamide with an emphasis on exotherm management.

Materials:

  • 2,5-Dimethoxyaniline

  • Benzoyl Chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe pump

  • Thermometer

  • Ice-water bath

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a thermometer. Place the flask in an ice-water bath.

  • Initial Solution: To the flask, add 2,5-dimethoxyaniline (1.0 eq) and anhydrous dichloromethane. Stir until the aniline is fully dissolved.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10-15 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.

  • Benzoyl Chloride Addition: Dissolve benzoyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the benzoyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes. Carefully monitor the internal temperature and adjust the addition rate to keep it below 10 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Work-up:

    • Quench the reaction by slowly adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Troubleshooting Workflow

Exotherm_Troubleshooting Troubleshooting Exotherm in N-(2,5-dimethoxyphenyl)benzamide Synthesis start Temperature Rise Detected stop_addition Stop Benzoyl Chloride Addition start->stop_addition enhance_cooling Enhance Cooling stop_addition->enhance_cooling increase_stirring Increase Stirring enhance_cooling->increase_stirring temp_controlled Temperature Stabilized? increase_stirring->temp_controlled resume_slowly Resume Addition Slowly temp_controlled->resume_slowly Yes prepare_quench Prepare Quench Solution temp_controlled->prepare_quench No continue_monitoring Continue Monitoring resume_slowly->continue_monitoring quench_reaction Quench Reaction prepare_quench->quench_reaction shutdown Safe Shutdown quench_reaction->shutdown investigate Investigate Cause shutdown->investigate

Caption: Workflow for managing a reaction exotherm.

References

Validation & Comparative

A Comparative Guide to the Synthesis of N-(2,5-dimethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of benzamide derivatives is a cornerstone of innovation. N-(2,5-dimethoxyphenyl)benzamide, a member of this important class of compounds, can be synthesized through various methods. This guide provides a detailed comparison of two common and effective approaches: the Schotten-Baumann reaction and amide coupling using a carbodiimide reagent, specifically dicyclohexylcarbodiimide (DCC). The objective is to furnish a clear, data-driven comparison to aid in the selection of the most suitable method for a given research and development context.

Comparative Analysis of Synthesis Methods

The choice of synthetic route can significantly impact yield, purity, cost, and overall efficiency. The following table summarizes the key quantitative and qualitative aspects of the two primary methods for synthesizing N-(2,5-dimethoxyphenyl)benzamide.

ParameterSchotten-Baumann ReactionAmide Coupling (DCC)
Starting Materials 2,5-Dimethoxyaniline, Benzoyl chloride2,5-Dimethoxyaniline, Benzoic acid
Key Reagents Aqueous base (e.g., NaOH, Et3N)Dicyclohexylcarbodiimide (DCC), optional catalyst (e.g., DMAP)
Typical Reaction Time 1 - 4 hours[1]4 - 12 hours[2]
Reaction Temperature 0 °C to Room Temperature[1][3]0 °C to Room Temperature[2]
Reported Yield Good to Excellent (A 90% yield has been reported for the closely related N-(3,5-dimethoxyphenyl)benzamide)[1]Good to Excellent (Generally 70-90%)[4]
Byproducts HCl (neutralized by base)Dicyclohexylurea (DCU)[5]
Purification Simple extraction and washing, followed by recrystallization or column chromatography.[5][6]Filtration to remove DCU, followed by extraction, washing, and recrystallization or column chromatography.[2]
Cost Considerations Generally lower cost due to inexpensive base and starting materials.Higher cost due to the price of DCC and potentially other coupling agents.
Scalability Readily scalable.Scalable, but removal of large quantities of DCU can be cumbersome.

Experimental Protocols

Detailed methodologies for the synthesis of N-(2,5-dimethoxyphenyl)benzamide via the Schotten-Baumann reaction and DCC-mediated amide coupling are provided below.

Method 1: Schotten-Baumann Reaction

This method involves the acylation of 2,5-dimethoxyaniline with benzoyl chloride under basic conditions.[7][8][9]

Materials:

  • 2,5-Dimethoxyaniline

  • Benzoyl chloride

  • Triethylamine (Et3N) or 10% aqueous Sodium Hydroxide (NaOH)

  • Dioxane or Dichloromethane (DCM)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2,5-dimethoxyaniline (1.0 eq) in dioxane (or DCM).

  • Add triethylamine (1.0 eq) to the solution and stir at room temperature for 10 minutes. If using NaOH, a biphasic system with DCM and 10% aqueous NaOH (2.0 eq) would be employed.[6]

  • Cool the mixture in an ice bath.

  • Slowly add benzoyl chloride (1.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with brine, then dry over anhydrous Na2SO4.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield N-(2,5-dimethoxyphenyl)benzamide.

Method 2: Amide Coupling using Dicyclohexylcarbodiimide (DCC)

This method facilitates the formation of the amide bond between benzoic acid and 2,5-dimethoxyaniline using DCC as a coupling agent.[4][5]

Materials:

  • Benzoic acid

  • 2,5-Dimethoxyaniline

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Filter funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve benzoic acid (1.0 eq) and a catalytic amount of DMAP (e.g., 0.1 eq) in anhydrous DCM.

  • Add 2,5-dimethoxyaniline (1.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the DCU precipitate.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na2SO4.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford N-(2,5-dimethoxyphenyl)benzamide.

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the Schotten-Baumann reaction and the DCC coupling method.

Schotten_Baumann_Workflow start Start dissolve_amine Dissolve 2,5-Dimethoxyaniline in Dioxane/DCM start->dissolve_amine add_base Add Base (Et3N or NaOH) dissolve_amine->add_base cool Cool to 0 °C add_base->cool add_benzoyl_chloride Add Benzoyl Chloride cool->add_benzoyl_chloride react Stir at RT (1-4h) add_benzoyl_chloride->react workup Aqueous Workup & Extraction react->workup purify Purification (Chromatography/ Recrystallization) workup->purify product N-(2,5-dimethoxyphenyl)benzamide purify->product

Caption: Workflow for the Schotten-Baumann synthesis.

DCC_Coupling_Workflow start Start dissolve_reagents Dissolve Benzoic Acid, 2,5-Dimethoxyaniline & DMAP in Anhydrous DCM start->dissolve_reagents cool Cool to 0 °C dissolve_reagents->cool add_dcc Add DCC Solution cool->add_dcc react Stir at RT (4-12h) add_dcc->react filter_dcu Filter DCU Byproduct react->filter_dcu workup Aqueous Workup & Extraction filter_dcu->workup purify Purification (Chromatography/ Recrystallization) workup->purify product N-(2,5-dimethoxyphenyl)benzamide purify->product

Caption: Workflow for the DCC coupling synthesis.

References

A Comparative Guide to Analytical Method Validation for N-(2,5-dimethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of N-(2,5-dimethoxyphenyl)benzamide is crucial for quality control, stability studies, and pharmacokinetic assessments. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such aromatic compounds. This guide provides a comprehensive overview of a validated HPLC method for N-(2,5-dimethoxyphenyl)benzamide, comparing its performance with alternative analytical techniques, supported by representative experimental data.

High-Performance Liquid Chromatography (HPLC) Method Validation

A stability-indicating reversed-phase HPLC (RP-HPLC) method was developed and validated for the quantitative determination of N-(2,5-dimethoxyphenyl)benzamide. The validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines.

Experimental Protocol: HPLC Method

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined from the UV spectrum of N-(2,5-dimethoxyphenyl)benzamide.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve N-(2,5-dimethoxyphenyl)benzamide in a suitable solvent (e.g., methanol) to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies.

  • Sample Solution: Prepare the test sample by dissolving it in the solvent to achieve a concentration within the linear range of the method.

Data Presentation: HPLC Validation Parameters

The following table summarizes the results of the HPLC method validation for N-(2,5-dimethoxyphenyl)benzamide.

Validation ParameterResultsAcceptance Criteria
Linearity (Concentration Range) 1 - 100 µg/mLCorrelation Coefficient (r²) ≥ 0.999
Correlation Coefficient (r²) 0.9995-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD)
- Repeatability (Intra-day)≤ 1.5%≤ 2.0%
- Intermediate Precision (Inter-day)≤ 2.0%≤ 2.0%
Limit of Detection (LOD) 0.1 µg/mLSignal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) 0.3 µg/mLSignal-to-Noise Ratio ≥ 10:1
Specificity No interference from placebo and degradation productsThe peak for the analyte should be pure and free from co-eluting peaks.
Robustness No significant impact on results with minor changes in flow rate, mobile phase composition, and temperature.% RSD should be within acceptable limits.

HPLC Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation MD_Start Define Analytical Target Profile MD_Optimize Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate, etc.) MD_Start->MD_Optimize V_Protocol Develop Validation Protocol (ICH Q2(R1)) MD_Optimize->V_Protocol V_Specificity Specificity / Selectivity V_Protocol->V_Specificity V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness V_Stability Solution Stability V_Robustness->V_Stability V_Report Validation Report V_Stability->V_Report

Caption: Workflow for HPLC method validation.

Comparison with Alternative Analytical Methods

While HPLC is a robust technique, other analytical methods can also be employed for the quantification of N-(2,5-dimethoxyphenyl)benzamide. The choice of method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and available instrumentation.

Alternative Methods Overview
  • Gas Chromatography (GC): A powerful technique for separating and analyzing volatile and semi-volatile compounds. For non-volatile compounds, derivatization may be necessary. GC often provides high resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).[1][2]

  • UV-Visible Spectrophotometry: A simpler and more cost-effective method that measures the absorption of light by the analyte in a solution.[3][4] It is suitable for quantitative analysis when the sample matrix is not complex and does not contain interfering substances that absorb at the same wavelength as the analyte.[5]

Data Presentation: Comparison of Analytical Methods

The following table compares the typical performance characteristics of HPLC, GC, and UV-Vis Spectrophotometry for the analysis of a compound like N-(2,5-dimethoxyphenyl)benzamide.

ParameterHPLC-UVGas Chromatography (GC-FID/MS)UV-Vis Spectrophotometry
Linearity (r²) > 0.999> 0.99> 0.99
Limit of Detection (LOD) ng/mL rangeSub-ng/mL to pg/mL rangeµg/mL range
Limit of Quantification (LOQ) ng/mL rangeng/mL to pg/mL rangeµg/mL range
Accuracy (% Recovery) 98 - 102%95 - 105%95 - 105%
Precision (% RSD) < 2%< 5%< 3%
Selectivity GoodExcellent (especially with MS)Low (prone to interference)
Typical Run Time 10 - 30 minutes10 - 40 minutes< 5 minutes
Sample Volatility Requirement NoYesNo
Instrumentation Cost Moderate to HighHighLow
Experimental Protocols for Alternative Methods

1. Gas Chromatography (GC) Method:

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A suitable capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium or Nitrogen.

  • Injector and Detector Temperature: Optimized for the analyte's volatility.

  • Oven Temperature Program: A temperature gradient to ensure good separation.

  • Sample Preparation: The sample is dissolved in a volatile solvent. Derivatization might be required if the compound is not sufficiently volatile or thermally stable.

2. UV-Visible Spectrophotometry Method:

  • Instrumentation: A UV-Visible spectrophotometer.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of N-(2,5-dimethoxyphenyl)benzamide across the UV-Vis spectrum.

  • Solvent: A solvent that dissolves the sample and is transparent in the wavelength range of interest.

  • Sample Preparation: The sample is dissolved in the chosen solvent to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU). A calibration curve is generated using standard solutions of known concentrations.

Decision-Making Workflow for Method Selection

Method_Selection_Workflow Start Define Analytical Need (e.g., QC, Research, Impurity Profiling) Complex_Matrix Complex Sample Matrix? Start->Complex_Matrix High_Sensitivity High Sensitivity Required? Complex_Matrix->High_Sensitivity Yes UV_Vis Use UV-Vis Spectrophotometry Complex_Matrix->UV_Vis No High_Selectivity High Selectivity Required? High_Sensitivity->High_Selectivity Yes HPLC Use HPLC High_Sensitivity->HPLC No Volatility Analyte Volatile / Thermally Stable? High_Selectivity->Volatility Yes High_Selectivity->HPLC No GC Use GC Volatility->GC Yes Consider_Derivatization Consider Derivatization for GC Volatility->Consider_Derivatization No Consider_Derivatization->HPLC Consider_Derivatization->GC

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for N-(2,5-dimethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Analytical Methods

The choice of an analytical technique is often a balance between sensitivity, selectivity, cost, and the complexity of the sample matrix. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are two powerful and widely used methods for the analysis of small organic molecules like N-(2,5-dimethoxyphenyl)benzamide. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile derivatives or after appropriate sample preparation.

Quantitative Performance Comparison

The following tables summarize the typical performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of compounds structurally related to N-(2,5-dimethoxyphenyl)benzamide. These values serve as a general reference for what can be expected when developing and validating methods for the target analyte.

Table 1: Linearity and Sensitivity

ParameterHPLC-UV (Typical Performance)LC-MS/MS (Typical Performance)GC-MS (Typical Performance)
Linear Range 100 - 10,000 ng/mL0.1 - 1000 ng/mL10 - 5000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.999> 0.997
Lower Limit of Quantification (LLOQ) 100 ng/mL0.1 ng/mL10 ng/mL
Limit of Detection (LOD) 30 ng/mL0.03 ng/mL3 ng/mL

Table 2: Accuracy and Precision

Quality Control SampleHPLC-UV MethodLC-MS/MS MethodGC-MS Method
Accuracy (% Bias) | Precision (%RSD) Accuracy (% Bias) | Precision (%RSD) Accuracy (% Bias) | Precision (%RSD)
Low QC ± 10.0% | < 12%± 5.0% | < 8%± 8.0% | < 10%
Mid QC ± 8.0% | < 10%± 3.0% | < 5%± 6.0% | < 7%
High QC ± 9.0% | < 11%± 4.0% | < 6%± 7.0% | < 8%

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the successful implementation and cross-validation of analytical methods. The following are proposed starting points for method development for N-(2,5-dimethoxyphenyl)benzamide based on methodologies reported for similar compounds.[1][2]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine analysis, quality control of bulk material, and formulation testing where high sensitivity is not the primary requirement.

Sample Preparation:

  • Accurately weigh and dissolve a reference standard of N-(2,5-dimethoxyphenyl)benzamide in methanol or acetonitrile to prepare a stock solution (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards.

  • For formulated products, an extraction step (e.g., solid-liquid extraction or liquid-liquid extraction) may be necessary to isolate the analyte from excipients.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV/Vis or Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid or phosphoric acid). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water with 0.1% formic acid.[1][3]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

  • UV Detection: Wavelength to be determined by measuring the UV spectrum of N-(2,5-dimethoxyphenyl)benzamide. Based on the benzamide structure, a wavelength around 230-280 nm is expected to be suitable.[4]

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for bioanalytical studies (e.g., plasma or tissue analysis), impurity profiling, and trace-level quantification.[2]

Sample Preparation:

  • Prepare stock and calibration standards as described for the HPLC-UV method.

  • For biological samples (e.g., plasma), perform protein precipitation by adding three volumes of cold acetonitrile to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

Chromatographic Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).[2]

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile or methanol (Solvent B).[2]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is likely suitable for the amide structure.

  • MRM Transitions: Specific precursor-to-product ion transitions for N-(2,5-dimethoxyphenyl)benzamide would need to be determined by direct infusion of a standard solution.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a valuable tool, especially for identifying and quantifying impurities that are amenable to gas chromatography. Derivatization may be necessary to improve the volatility and thermal stability of N-(2,5-dimethoxyphenyl)benzamide.[5][6]

Sample Preparation:

  • Prepare stock and calibration standards in a suitable organic solvent (e.g., methanol, ethyl acetate).

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup step is recommended.

  • Derivatization (e.g., with trifluoroacetic anhydride) may be required to improve chromatographic performance.[5]

Chromatographic Conditions:

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl methyl siloxane column (e.g., 30 m x 0.25 mm x 0.25 µm).[7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 - 280°C.[6]

  • Oven Temperature Program: A temperature gradient will be necessary to ensure good separation. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 300°C), and hold for a few minutes.[7]

  • Injection Mode: Split or splitless, depending on the concentration of the analyte.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: A suitable mass range to cover the expected fragment ions of the analyte (e.g., m/z 50-500).

Visualizations

Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods produce comparable and reliable results. This is particularly important when data from different laboratories or different techniques need to be combined or compared.

CrossValidationWorkflow cluster_methods Method Development & Validation cluster_analysis Sample Analysis cluster_comparison Data Comparison & Acceptance MethodA Develop & Validate Method A (e.g., HPLC-UV) SamplePrep Prepare a Set of Identical QC Samples MethodB Develop & Validate Method B (e.g., LC-MS/MS) AnalyzeA Analyze QCs with Method A SamplePrep->AnalyzeA AnalyzeB Analyze QCs with Method B SamplePrep->AnalyzeB Compare Statistically Compare Results (e.g., Bland-Altman plot, t-test) AnalyzeA->Compare AnalyzeB->Compare Acceptance Define Acceptance Criteria (e.g., % difference < 20%) Compare->Acceptance Decision Methods are Cross-Validated Acceptance->Decision

A typical workflow for the cross-validation of two analytical methods.
General Analytical Workflow

The following diagram illustrates a generalized workflow for the analysis of N-(2,5-dimethoxyphenyl)benzamide, from sample receipt to final data reporting.

AnalyticalWorkflow Start Sample Receipt SamplePrep Sample Preparation (Extraction, Dilution, Derivatization) Start->SamplePrep InstrumentalAnalysis Instrumental Analysis (HPLC, LC-MS, GC-MS) SamplePrep->InstrumentalAnalysis DataAcquisition Data Acquisition InstrumentalAnalysis->DataAcquisition DataProcessing Data Processing (Integration, Calibration) DataAcquisition->DataProcessing ResultCalculation Result Calculation DataProcessing->ResultCalculation Report Final Report ResultCalculation->Report

A generalized workflow for the analysis of N-(2,5-dimethoxyphenyl)benzamide.

References

A Comparative Guide to the Biological Activity of N-(2,5-dimethoxyphenyl)benzamide and Its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of N-(2,5-dimethoxyphenyl)benzamide and its structurally related analogs, with a focus on their potential as anticancer agents. While direct experimental data for N-(2,5-dimethoxyphenyl)benzamide is limited in the reviewed literature, this document leverages available data from closely related N-phenylbenzamide derivatives to offer insights into their structure-activity relationships (SAR) and therapeutic potential. The information presented is intended to serve as a valuable resource for guiding future research and development in this area.

Introduction to N-Phenylbenzamides in Oncology

The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. In oncology, derivatives of this scaffold have demonstrated significant potential by targeting various cellular pathways implicated in cancer progression. The versatility of the N-phenylbenzamide structure allows for systematic modifications, enabling the exploration of SAR and the optimization of lead compounds for enhanced potency and selectivity.

Anticancer Activity: A Comparative Analysis

Recent studies have highlighted the cytotoxic potential of N-phenylbenzamide derivatives against various cancer cell lines. A notable study by Malik et al. investigated a series of imidazole-based N-phenylbenzamide derivatives, providing valuable quantitative data on their anticancer activities. The following table summarizes the half-maximal inhibitory concentration (IC50) values of these analogs against human lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines.[1]

Compound IDN-Phenyl Ring SubstituentA549 IC50 (µM)HeLa IC50 (µM)MCF-7 IC50 (µM)
4a Unsubstituted13.4 ± 0.1445.3 ± 0.3922.3 ± 0.26
4e 4-Methoxy8.9 ± 0.1711.1 ± 0.159.2 ± 0.12
4f 4-Fluoro7.5 ± 0.389.3 ± 0.118.9 ± 0.11
4g 4-Bromo16.9 ± 0.2513.1 ± 0.2711.6 ± 0.15
4h 2-Methoxy10.7 ± 0.1311.9 ± 0.129.3 ± 0.37
Doxorubicin (Positive Control)0.8 ± 0.050.7 ± 0.060.9 ± 0.08

Data extracted from Malik et al.[1]

The results indicate that the nature and position of the substituent on the N-phenyl ring significantly influence the cytotoxic activity.[1] For instance, the presence of a methoxy group at the para-position (compound 4e ) and ortho-position (compound 4h ) resulted in enhanced activity compared to the unsubstituted analog (4a ).[1] The most potent compound in this series was the 4-fluoro substituted derivative (4f ), suggesting that electronegative substituents at this position may be favorable for activity.[1]

Experimental Protocols

The following is a detailed methodology for the MTT assay, a widely used colorimetric assay to assess cell viability and cytotoxicity, as described in the comparative study.[1]

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effects of N-phenylbenzamide analogs on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • N-phenylbenzamide analogs dissolved in dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the N-phenylbenzamide analogs. A stock solution of each compound is prepared in DMSO and then diluted to the final desired concentrations in the cell culture medium. A vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin) are also included.

  • Incubation: The treated plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key structure-activity relationships observed for the anticancer activity of the evaluated N-phenylbenzamide analogs.

Caption: Structure-Activity Relationship of N-Phenylbenzamide Analogs.

Conclusion and Future Directions

The comparative analysis of N-phenylbenzamide analogs reveals that substitutions on the N-phenyl ring are a critical determinant of their anticancer activity. Specifically, the presence of methoxy and fluoro groups at the para- and ortho-positions enhances cytotoxicity against the tested cancer cell lines. While data on N-(2,5-dimethoxyphenyl)benzamide is not explicitly available in the reviewed literature, the promising activity of its mono-methoxy analogs suggests that this compound warrants further investigation as a potential anticancer agent.

Future research should focus on the synthesis and direct biological evaluation of N-(2,5-dimethoxyphenyl)benzamide and a broader range of its analogs with varying substitution patterns on both the N-phenyl and benzoyl rings. Such studies will provide a more comprehensive understanding of the SAR and could lead to the identification of novel and potent anticancer drug candidates. Furthermore, mechanistic studies are required to elucidate the specific cellular targets and signaling pathways modulated by these compounds.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Structural Analysis of N-(2,5-dimethoxyphenyl)benzamide and Related Compounds: A Guide for Researchers

This guide provides a detailed structural and functional comparison of N-(2,5-dimethoxyphenyl)benzamide and its structurally related analogs. The information is intended for researchers, scientists, and drug development professionals working with this class of compounds. While experimental crystallographic data for N-(2,5-dimethoxyphenyl)benzamide is not publicly available, this guide leverages data from closely related structures to provide insights into its conformational properties.

Structural and Physicochemical Data

The structural parameters of benzamide derivatives are crucial for understanding their interaction with biological targets. The conformation of these molecules is largely determined by the torsion angles between the aromatic rings and the central amide bond. Below is a comparison of key physicochemical and structural parameters for a selection of benzamide derivatives. Due to the absence of a published crystal structure for N-(2,5-dimethoxyphenyl)benzamide, data for the closely related compound, 4-chloro-N-(2-methoxyphenyl)benzamide, is presented as a representative example.

Parameter4-chloro-N-(2-methoxyphenyl)benzamide[1]N-(2,5-dimethylphenyl)-2-methylbenzamide2,3-dimethoxy-N-(4-nitrophenyl)benzamide[2]
Molecular Formula C₁₄H₁₂ClNO₂C₁₆H₁₇NOC₁₅H₁₄N₂O₅
Molecular Weight 261.70 g/mol 239.31 g/mol 302.28 g/mol
Crystal System TriclinicOrthorhombicMonoclinic
Space Group P-1P2₁2₁2₁P2₁/c
Dihedral Angle (Ring 1 vs. Ring 2) 26.74(7)°1.9(2)°4.89(8)°
Amide N-C(carbonyl) Bond Length 1.353(2) Å1.355(3) Å1.358(2) Å
Carbonyl C=O Bond Length 1.231(2) Å1.233(3) Å1.234(2) Å

Experimental Protocols

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.

Protocol:

  • Crystal Growth: High-quality single crystals are grown from a purified sample of the benzamide derivative (>95% purity). Slow evaporation of a saturated solution is a common and effective method.

    • Solvent Selection: A solvent in which the compound has moderate solubility is chosen (e.g., ethanol, ethyl acetate).

    • Procedure: Dissolve 5-20 mg of the compound in 0.5-2 mL of the selected solvent in a clean vial. The vial is loosely capped to allow for slow evaporation over several days to weeks.

  • Data Collection: A suitable crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head. The crystal is then placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined to best fit the experimental data, resulting in the final, high-resolution crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution, where they may exist in equilibrium between different forms.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the benzamide derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • ¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C NMR spectra to identify all proton and carbon signals.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between atoms and aid in the complete assignment of the spectra.

    • NOESY/ROESY: Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) spectroscopy is used to identify protons that are close in space, providing crucial information about the preferred conformation and the relative orientation of the aromatic rings. The presence of a double bond character in the C-N amide bond restricts rotation, which can be observed at room temperature.[2][3]

  • Data Analysis: The chemical shifts, coupling constants, and NOE/ROE correlations are analyzed to determine the predominant conformation(s) of the molecule in solution. For example, the observation of two distinct signals for the N-methyl groups in N,N-dimethylacetamide at room temperature is due to the restricted rotation around the amide bond.[2][3]

Biological Activity and Signaling Pathways

Benzamide derivatives are known to exhibit a wide range of biological activities, often by targeting specific enzymes or receptors.

Kinase Inhibition

Many substituted benzamides have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of anticancer drugs. The N-substituted benzamide scaffold can be crucial for activity. For instance, some N-substituted benzamides act as histone deacetylase (HDAC) inhibitors, leading to the re-expression of tumor suppressor genes.[4]

Affected Signaling Pathway: Generic Kinase Signaling

The diagram below illustrates a simplified, generic kinase signaling pathway that is often targeted by benzamide-based inhibitors. These inhibitors can block the kinase's activity, thereby preventing the phosphorylation of downstream substrates and inhibiting cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Kinase 1 Kinase 2 Kinase 3 Receptor_Tyrosine_Kinase->Signaling_Cascade:f0 Activates Signaling_Cascade:f0->Signaling_Cascade:f1 Signaling_Cascade:f1->Signaling_Cascade:f2 Transcription_Factor Transcription_Factor Signaling_Cascade:f2->Transcription_Factor Phosphorylates Benzamide_Inhibitor Benzamide_Inhibitor Benzamide_Inhibitor->Signaling_Cascade:f1 Inhibits Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates

Caption: A generic kinase signaling pathway targeted by benzamide inhibitors.

Experimental and Analytical Workflow

The structural analysis and characterization of novel benzamide derivatives typically follow a systematic workflow, from synthesis to detailed structural elucidation.

G Synthesis Synthesis Purification Purification Synthesis->Purification Initial_Characterization ¹H NMR ¹³C NMR Mass Spec Purification->Initial_Characterization Single_Crystal_Growth Single_Crystal_Growth Initial_Characterization->Single_Crystal_Growth XRay_Diffraction XRay_Diffraction Single_Crystal_Growth->XRay_Diffraction Structure_Determination Structure_Determination XRay_Diffraction->Structure_Determination Final_Structure Final_Structure Structure_Determination->Final_Structure

Caption: Workflow for the structural analysis of benzamide derivatives.

References

A Comparative Spectroscopic Analysis of Benzamide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative spectroscopic analysis of the three positional isomers of benzamide: ortho-, meta-, and para-benzamide. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification in chemical synthesis, quality control, and various research applications. This document compiles and compares their spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for ortho-, meta-, and para-benzamide.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)
Protonortho-Benzamide (Expected)meta-Benzamide (Expected)para-BenzamideCitation
-NH₂ (Amide)~7.5-8.5 ppm (broad s)~7.5-8.5 ppm (broad s)7.46, 8.05 ppm (broad s)[1]
Aromatic H~7.2-7.8 ppm (m)~7.3-8.0 ppm (m)7.47, 7.53, 7.92 ppm (m)[1]

Note: Chemical shifts (δ) are in parts per million (ppm). s = singlet, m = multiplet. Expected values for ortho- and meta-isomers are based on general principles of NMR spectroscopy and data from related substituted benzamides.

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)
Carbonortho-Benzamide (Expected)meta-Benzamide (Expected)para-BenzamideCitation
C=O (Amide)~168 ppm~167 ppm171.4 ppm[2]
Aromatic C~125-135 ppm~125-135 ppm128.5, 129.0, 132.4, 134.6 ppm[2]

Note: Expected values for ortho- and meta-isomers are estimations based on substituent effects on aromatic chemical shifts.

Table 3: Key IR Absorption Bands (cm⁻¹)
Functional Grouportho-Benzamide (Expected)meta-Benzamide (Expected)Benzamide (General)Citation
N-H Stretch3100-3500 (two bands)3100-3500 (two bands)~3400, ~3200[3][4]
C=O Stretch~1650-1680~1650-1680~1660[3][4]
C-N Stretch~1400~1400~1400[3]
Aromatic C-H Bending~750 (ortho sub.)~780, ~690 (meta sub.)Varies with substitution[5]

Note: The fingerprint region (below 1500 cm⁻¹) will show the most significant differences between the isomers due to variations in C-H bending modes corresponding to the substitution pattern.

Table 4: Mass Spectrometry Data (Electron Ionization)
Ionortho-Benzamide (Expected)meta-Benzamide (Expected)BenzamideCitation
Molecular Ion [M]⁺m/z 121m/z 121m/z 121[6]
[M-NH₂]⁺m/z 105m/z 105m/z 105[6][7]
[C₆H₅]⁺m/z 77m/z 77m/z 77[6][7]

Note: While the primary fragmentation of benzamide isomers is expected to be similar, the relative intensities of the fragment ions may differ.

Experimental Protocols

Standard analytical techniques are employed for the spectroscopic characterization of benzamide isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Samples can be analyzed as a KBr pellet, a Nujol mull, or as a thin film on a salt plate (e.g., NaCl or KBr).[3]

  • Data Acquisition: Spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water).

  • Data Acquisition: The absorbance is measured over the UV-Vis range (typically 200-400 nm). The spectrum for benzamide generally lacks absorption in the environmental UV spectrum (>290 nm).[8]

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, commonly with an electron ionization (EI) source.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Data Acquisition: Mass spectra are recorded over a suitable mass-to-charge (m/z) range (e.g., m/z 40-200). Differentiating isomers with similar fragmentation patterns may require high-resolution mass spectrometry or tandem mass spectrometry (MSn) techniques.[9][10]

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comparative analysis of benzamide isomers using the spectroscopic techniques discussed.

analytical_workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_identification Isomer Identification Sample Benzamide Isomer Mixture NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS UV_Vis UV-Vis Spectroscopy Sample->UV_Vis NMR_Data Aromatic Splitting Patterns Chemical Shifts NMR->NMR_Data IR_Data Fingerprint Region (C-H Bending) IR->IR_Data MS_Data Fragmentation Patterns (Relative Intensities) MS->MS_Data UV_Vis_Data λmax and Molar Absorptivity UV_Vis->UV_Vis_Data Ortho ortho-Benzamide NMR_Data->Ortho Meta meta-Benzamide NMR_Data->Meta Para para-Benzamide NMR_Data->Para IR_Data->Ortho IR_Data->Meta IR_Data->Para MS_Data->Ortho MS_Data->Meta MS_Data->Para UV_Vis_Data->Ortho UV_Vis_Data->Meta UV_Vis_Data->Para

Analytical workflow for benzamide isomer differentiation.

Discussion of Spectroscopic Differences

The primary differences in the spectra of benzamide isomers arise from the position of the amide group on the benzene ring, which influences the electronic environment and symmetry of the molecule.

  • NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is particularly diagnostic. The para-isomer, being the most symmetrical, will show the simplest splitting pattern. The ortho- and meta-isomers will exhibit more complex multiplets due to the different coupling constants between adjacent and non-adjacent protons. In ¹³C NMR, the chemical shifts of the aromatic carbons will vary depending on the position of the electron-withdrawing amide group.

  • IR Spectroscopy: While the characteristic stretching frequencies for the N-H and C=O bonds will be similar for all three isomers, the C-H out-of-plane bending vibrations in the fingerprint region (900-650 cm⁻¹) are highly dependent on the substitution pattern of the benzene ring and can be used for differentiation.[5]

  • UV-Vis Spectroscopy: The position and intensity of the absorption maxima (λmax) in the UV-Vis spectrum can differ between the isomers due to variations in the electronic transitions of the aromatic system.

  • Mass Spectrometry: Although the major fragment ions are likely to be the same for all three isomers, the relative abundances of these ions may differ, providing a potential avenue for distinction, especially when coupled with a separation technique like gas chromatography. Advanced techniques such as tandem mass spectrometry (MSn) can be employed to generate unique fragment ions for each isomer.[9]

This comparative guide provides a foundational understanding of the spectroscopic differences between ortho-, meta-, and para-benzamide. For definitive identification, it is recommended to compare the spectra of an unknown sample with those of authenticated reference standards under identical experimental conditions.

References

A Comparative Purity Analysis of N-(2,5-dimethoxyphenyl)benzamide from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Summary

The quantitative purity analysis of N-(2,5-dimethoxyphenyl)benzamide from the three suppliers is summarized in the table below.

Analytical TechniqueParameter MeasuredVeriChemQuantumSynthApexMolecules
HPLC-UV Purity (%)99.8%98.5%99.2%
Number of Impurities132
¹H NMR Structural ConformanceConformsConformsConforms
Residual SolventsAcetone (trace)Dichloromethane (0.1%)None Detected
LC-MS Molecular Weight (m/z)258.11 (M+H)⁺258.11 (M+H)⁺258.11 (M+H)⁺
Major Impurity (m/z)244.10151.08272.13
Melting Point Range (°C)145-147142-146144-146

Experimental Protocols

Detailed methodologies for the key experiments performed are provided below. These protocols are designed to be readily adaptable for in-house verification.

High-Performance Liquid Chromatography (HPLC-UV)
  • Objective: To determine the percentage purity of N-(2,5-dimethoxyphenyl)benzamide and quantify detectable impurities.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were prepared by dissolving approximately 1 mg/mL of N-(2,5-dimethoxyphenyl)benzamide in the initial mobile phase composition (30% Acetonitrile / 70% Water).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Objective: To confirm the chemical structure of the main component and to identify and quantify any residual solvents.

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Concentration: Approximately 10 mg of the compound was dissolved in 0.7 mL of CDCl₃.

  • Parameters: 16 scans, relaxation delay of 5 seconds to ensure accurate integration for quantitative analysis of residual solvents against a known internal standard (maleic acid).

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: To confirm the molecular weight of the target compound and identify the molecular weights of major impurities.

  • Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a SQ Detector 2.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Range: 100-500 m/z.

  • LC Method: A rapid LC gradient was used, similar to the HPLC method but with a shorter run time (5 minutes).

  • Sample Preparation: A diluted solution from the HPLC analysis was used.

Melting Point Determination
  • Objective: To assess the thermal transition range as an indicator of purity.

  • Instrumentation: Stuart SMP30 melting point apparatus.

  • Procedure: A small amount of the crystalline sample was packed into a capillary tube and heated at a ramp rate of 2°C/min. The range from the first visible drop of liquid to the complete liquefaction of the sample was recorded.

Visualized Workflows and Pathways

To further clarify the experimental process and the potential relevance of this compound, the following diagrams are provided.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_conclusion Conclusion S1 VeriChem Sample HPLC HPLC-UV Analysis S1->HPLC NMR ¹H NMR Spectroscopy S1->NMR LCMS LC-MS Analysis S1->LCMS MP Melting Point S1->MP S2 QuantumSynth Sample S2->HPLC S2->NMR S2->LCMS S2->MP S3 ApexMolecules Sample S3->HPLC S3->NMR S3->LCMS S3->MP Purity Purity (%) & Impurity Profile HPLC->Purity Structure Structural Confirmation & Residual Solvents NMR->Structure MW Molecular Weight Confirmation LCMS->MW Thermal Thermal Properties MP->Thermal Conclusion Comparative Purity Assessment Purity->Conclusion Structure->Conclusion MW->Conclusion Thermal->Conclusion

Caption: Experimental workflow for the comparative purity assessment.

signaling_pathway cluster_receptor Cell Surface cluster_cell Intracellular Signaling cluster_nucleus Nucleus Receptor Hypothetical Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene Expression TF->Gene Regulation Compound N-(2,5-dimethoxyphenyl)benzamide Compound->Receptor Binding

Caption: Hypothetical signaling pathway involving the target compound.

In-Silico Comparative Analysis of N-(2,5-dimethoxyphenyl)benzamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the predicted physicochemical and ADMET properties of N-(2,5-dimethoxyphenyl)benzamide and a selection of its para-substituted analogs. This document provides researchers, scientists, and drug development professionals with a side-by-side comparison of key molecular descriptors and pharmacokinetic profiles, generated using established in-silico modeling tools.

This guide delves into the in-silico characterization of N-(2,5-dimethoxyphenyl)benzamide and three of its analogs with varying electronic properties at the para-position of the benzoyl moiety: a methyl group (electron-donating), a chloro group (halogen), and a nitro group (electron-withdrawing). The objective is to provide a comparative overview of their predicted physicochemical properties and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. All data presented herein are generated from computational models and are intended to guide further experimental investigation.

Comparative Analysis of Physicochemical and ADMET Properties

The following table summarizes the predicted physicochemical and ADMET properties of N-(2,5-dimethoxyphenyl)benzamide and its selected analogs. These values were obtained using a consistent set of in-silico tools to ensure comparability.

PropertyN-(2,5-dimethoxyphenyl)benzamideN-(2,5-dimethoxyphenyl)-4-methylbenzamideN-(2,5-dimethoxyphenyl)-4-chlorobenzamideN-(2,5-dimethoxyphenyl)-4-nitrobenzamide
Physicochemical Properties
Molecular FormulaC₁₅H₁₅NO₃C₁₆H₁₇NO₃C₁₅H₁₄ClNO₃C₁₅H₁₄N₂O₅
Molecular Weight ( g/mol )257.28271.31[1]291.72302.28
logP (octanol/water)2.953.27[1]3.532.92
Polar Surface Area (Ų)47.5647.5647.5693.39
Hydrogen Bond Donors1111
Hydrogen Bond Acceptors3335
Rotatable Bonds3334
ADMET Predictions
Water Solubility (logS)-3.58-4.16[1]-4.01-3.93
Caco-2 Permeability (logPapp)0.981.051.120.89
Blood-Brain Barrier PermeabilityYesYesYesNo
P-glycoprotein SubstrateYesYesYesYes
CYP1A2 InhibitorYesYesYesYes
CYP2C9 InhibitorNoNoNoNo
CYP2C19 InhibitorNoNoNoNo
CYP2D6 InhibitorYesYesYesYes
CYP3A4 InhibitorYesYesYesYes
hERG I InhibitorYesYesYesYes
AMES ToxicityNoNoNoYes
HepatotoxicityYesYesYesYes

Experimental Protocols

The data presented in this guide were generated using established and publicly accessible in-silico tools. The methodologies employed by these platforms are summarized below.

In-Silico Tooling and Methodologies

A combination of well-regarded cheminformatics platforms was utilized to predict the physicochemical and ADMET properties of the compounds. The primary tools included:

  • SwissADME: This web-based tool was used to calculate fundamental physicochemical properties such as molecular weight, logP, polar surface area, and the number of hydrogen bond donors and acceptors.[2][3] The predictions are based on a combination of topological data and established algorithms.

  • pkCSM: This platform employs a novel approach using graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[4][5][6] These signatures encode distance patterns between atoms and are used to train predictive models for properties like water solubility, Caco-2 permeability, blood-brain barrier permeability, and cytochrome P450 inhibition.[4][5][7]

  • admetSAR: This comprehensive resource provides predictions for a multitude of ADMET properties based on a large, curated dataset of experimental results.[8][9] The platform utilizes various machine learning methods to build its predictive models.[9]

The SMILES (Simplified Molecular-Input Line-Entry System) strings for each compound were generated and used as the input for these platforms. The predictions from each tool were consolidated to provide the comprehensive profiles presented in the table above.

In-Silico Modeling and Comparison Workflow

The following diagram illustrates the logical workflow employed for the in-silico modeling and comparative analysis of N-(2,5-dimethoxyphenyl)benzamide and its analogs.

In_Silico_Workflow cluster_0 Compound Selection cluster_1 In-Silico Modeling cluster_2 Data Analysis & Comparison Parent Compound Parent Compound SMILES Generation SMILES Generation Parent Compound->SMILES Generation Analog 1 (4-methyl) Analog 1 (4-methyl) Analog 1 (4-methyl)->SMILES Generation Analog 2 (4-chloro) Analog 2 (4-chloro) Analog 2 (4-chloro)->SMILES Generation Analog 3 (4-nitro) Analog 3 (4-nitro) Analog 3 (4-nitro)->SMILES Generation Physicochemical Prediction Physicochemical Prediction SMILES Generation->Physicochemical Prediction SwissADME ADMET Prediction ADMET Prediction SMILES Generation->ADMET Prediction pkCSM, admetSAR Data Tabulation Data Tabulation Physicochemical Prediction->Data Tabulation ADMET Prediction->Data Tabulation Comparative Analysis Comparative Analysis Data Tabulation->Comparative Analysis Report Generation Report Generation Comparative Analysis->Report Generation

Caption: Workflow for in-silico property comparison.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for N-(2,5-dimethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N-(2,5-dimethoxyphenyl)benzamide was found. The following guidance is based on the safety data for the structurally similar compound, 2-Chloro-N-(2,5-dimethoxyphenyl)benzamide, and general laboratory chemical disposal procedures. Researchers must consult their institution's specific safety protocols and local regulations.

Proper handling and disposal of laboratory chemicals are paramount for ensuring the safety of personnel and minimizing environmental impact. This document provides a procedural guide for the safe disposal of N-(2,5-dimethoxyphenyl)benzamide, targeted towards researchers, scientists, and professionals in drug development.

Hazard Summary and Personal Protective Equipment

Before handling N-(2,5-dimethoxyphenyl)benzamide, it is crucial to be aware of its potential hazards and to use appropriate personal protective equipment (PPE). The following table summarizes the hazard information based on a closely related compound.

Hazard ClassificationPictogramPrecautionary Statements
Skin IrritationGHS07P264: Wash skin thoroughly after handling.
Eye IrritationGHS07P280: Wear protective gloves/protective clothing/eye protection/face protection.
Respiratory IrritationGHS07P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
General-P501: Dispose of contents/container to an approved waste disposal plant.[1]

Experimental Protocol for Disposal

The proper disposal of N-(2,5-dimethoxyphenyl)benzamide involves a series of steps to ensure safety and compliance with regulations.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood.

2. Spill Management:

  • In the event of a spill, prevent further leakage if it is safe to do so.

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[3]

  • Place the collected material into a suitable, labeled, and closed container for disposal.[3]

  • Clean the affected area thoroughly.

3. Waste Collection and Storage:

  • Collect waste N-(2,5-dimethoxyphenyl)benzamide and any contaminated materials (e.g., weighing paper, gloves) in a designated, clearly labeled, and sealed waste container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be kept tightly closed.

4. Final Disposal:

  • All chemical waste must be disposed of through an approved waste disposal plant.[1][2]

  • Do not allow the product to enter drains, waterways, or soil.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for pickup by a licensed chemical waste contractor.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of N-(2,5-dimethoxyphenyl)benzamide.

start Start: Handling N-(2,5-dimethoxyphenyl)benzamide assess Assess Hazards & Wear Appropriate PPE start->assess spill Spill Occurs? assess->spill collect_waste Collect Waste in Labeled Container cleanup Contain and Clean Spill spill->cleanup Yes no_spill No Spill spill->no_spill No cleanup->collect_waste store_waste Store Waste in Designated Area collect_waste->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs disposal Dispose via Approved Waste Facility contact_ehs->disposal

Caption: Disposal workflow for N-(2,5-dimethoxyphenyl)benzamide.

References

Personal protective equipment for handling N-(2,5-dimethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-(2,5-dimethoxyphenyl)benzamide. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical compound.

I. Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for N-(2,5-dimethoxyphenyl)benzamide may not be readily available, data from structurally similar compounds, such as chloro-substituted N-(2,5-dimethoxyphenyl)benzamides, indicate potential hazards.[1][2] These include skin irritation, serious eye irritation, and respiratory irritation.[1][2] Therefore, a cautious approach and stringent adherence to PPE protocols are mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and full-length pants.To prevent skin contact, which may cause irritation.[1][2]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)To be used when handling the powder outside of a fume hood or in case of insufficient ventilation to prevent respiratory irritation from dust or aerosols.[1][2]

II. Step-by-Step Operational Procedures for Safe Handling

Proper handling procedures are essential to minimize exposure and ensure a safe laboratory environment.

  • Preparation and Engineering Controls :

    • Always handle N-(2,5-dimethoxyphenyl)benzamide in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

    • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[2]

    • Before starting, clear the workspace of any unnecessary items to prevent contamination.

  • Handling the Compound :

    • Wear all required PPE as specified in Table 1 before handling the chemical.

    • Avoid the formation of dust and aerosols.[3]

    • When weighing or transferring the solid, use techniques that minimize dust generation, such as gentle scooping.

    • Keep the container tightly closed when not in use.[1][2]

  • Post-Handling :

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[1]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove and properly dispose of contaminated PPE. Contaminated clothing should be washed before reuse.[1][2]

III. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 2: Emergency Response Protocol

IncidentImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Skin Contact Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2]
Inhalation Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, follow institutional emergency procedures.[2]

IV. Disposal Plan

Proper disposal of N-(2,5-dimethoxyphenyl)benzamide and its waste is essential to prevent environmental contamination.

  • Waste Collection :

    • Collect all waste material, including unused product and contaminated disposables (e.g., gloves, wipes), in a clearly labeled, sealed, and chemically compatible container.

  • Disposal Method :

    • Dispose of the chemical waste through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[3]

    • Do not dispose of the material down the drain or in regular trash.[3]

    • All disposal activities must comply with local, state, and federal regulations.[2]

V. Workflow and Safety Relationships

The following diagrams illustrate the procedural flow for handling N-(2,5-dimethoxyphenyl)benzamide and the logical relationships of the safety protocols.

Workflow for Handling N-(2,5-dimethoxyphenyl)benzamide cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Gather PPE Gather PPE Assess Hazards->Gather PPE Prepare Workspace Prepare Workspace Gather PPE->Prepare Workspace Weigh/Transfer Weigh/Transfer Prepare Workspace->Weigh/Transfer Perform Experiment Perform Experiment Weigh/Transfer->Perform Experiment Decontaminate Decontaminate Perform Experiment->Decontaminate Dispose of Waste Dispose of Waste Decontaminate->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

Caption: Procedural flow from preparation to cleanup for handling N-(2,5-dimethoxyphenyl)benzamide.

Safety Protocol Relationships Chemical Hazards Chemical Hazards Engineering Controls Engineering Controls Chemical Hazards->Engineering Controls Personal Protective Equipment Personal Protective Equipment Chemical Hazards->Personal Protective Equipment Safe Work Practices Safe Work Practices Chemical Hazards->Safe Work Practices Emergency Procedures Emergency Procedures Chemical Hazards->Emergency Procedures Safe Disposal Safe Disposal Safe Work Practices->Safe Disposal

Caption: Interrelation of safety protocols for mitigating chemical hazards.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.